Advanced Technical Guide: 4-Hydroxy-1H-imidazole-5-carbonitrile in Purine Nucleobase Synthesis
Executive Summary This technical guide details the utility of 4-hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-imidazolone) as a high-value scaffold for the synthesis of 6-oxopurine nucleobases. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the utility of 4-hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-imidazolone) as a high-value scaffold for the synthesis of 6-oxopurine nucleobases. Unlike its amino-analog (AICN), which leads to adenine derivatives, the 4-hydroxy variant provides direct access to hypoxanthine , xanthine , and antiviral aglycones (e.g., the Mizoribine base).
This document targets synthetic chemists and process scientists, focusing on the atom-economy of the nitrile group transformation and the tautomeric control required for high-yield annulation.
Part 1: Chemical Identity & Structural Logic
The Tautomeric Challenge
The molecule exists in a dynamic equilibrium between the hydroxy-nitrile and oxo-nitrile forms. In polar solvents (DMSO, DMF) and crystalline states, the 4-oxo-4,5-dihydro tautomer often predominates. Recognizing this is critical for selecting the correct silylation agents or electrophiles during functionalization.
Synthetic Utility: The C5-nitrile serves as a masked amide, while the C4-hydroxy group provides the C6-carbonyl oxygen found in guanine and hypoxanthine.
Retrosynthetic Logic
The transition from imidazole to purine requires a C1 synthon (a single carbon donor) to bridge the N1 and C5-amine/nitrile positions.
Figure 1: Retrosynthetic pathway for the conversion of the imidazole scaffold to hypoxanthine.
Part 2: Synthesis of the Precursor
Before purine annulation, the imidazole core is typically assembled from diaminomaleonitrile (DAMN) , a tetramer of HCN. This route is preferred industrially due to low raw material costs.[1]
Protocol A: Photochemical/Thermal Synthesis from DAMN
Note: Direct synthesis of the hydroxy-nitrile often involves selective hydrolysis of the diazonium salt of AICN (4-amino-imidazole-5-carbonitrile).
Part 3: Core Protocol – Purine Annulation
This section details the conversion of 4-hydroxy-1H-imidazole-5-carbonitrile to Hypoxanthine using formamidine acetate. This method avoids the harsh conditions of the Traube synthesis.
Experimental Workflow
Objective: Synthesis of Hypoxanthine (1,7-dihydro-6H-purin-6-one).
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by an argon balloon.
Dissolution: Charge the flask with the imidazole substrate and 2-methoxyethanol (15 mL). Stir at room temperature until a fine suspension is achieved.
Addition: Add formamidine acetate in a single portion. Add the acetic acid catalyst.
Reflux: Heat the mixture to reflux (bath temp: 130°C).
Observation: The suspension will clear as the reaction progresses, followed by the precipitation of the purine product.
Time: Maintain reflux for 6–8 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). Look for the disappearance of the starting material (
) and appearance of hypoxanthine ().
Workup:
Cool the reaction mixture to room temperature, then chill to 4°C in an ice bath for 1 hour to maximize precipitation.
Filter the crude solid under vacuum.
Wash the filter cake with cold ethanol (
) to remove unreacted formamidine.
Purification: Recrystallize from boiling water or dissolve in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with dilute HCl to pH 5-6.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the formamidine, followed by an intramolecular cyclization attacking the nitrile carbon.
Figure 2: Mechanistic pathway of purine ring closure.
Part 4: Data Analysis & Validation
To validate the transformation, compare the spectral data of the starting imidazole against the purine product.
Feature
4-hydroxy-1H-imidazole-5-carbonitrile
Hypoxanthine (Product)
IR Spectrum
Sharp peak at 2230 cm⁻¹ (C≡N stretch)
Absent (Nitrile consumed)
¹H NMR
Singlet ~7.6 ppm (C2-H)
Two singlets: ~8.1 ppm (C2-H) & ~8.2 ppm (C8-H)
Solubility
Soluble in polar organics (DMSO, MeOH)
Poor organic solubility; Soluble in dilute acid/base
UV
~245 nm (pH 7)
~250 nm (pH 7)
Troubleshooting Guide
Problem: Incomplete conversion.
Solution: The nitrile group is less reactive than an amide. Ensure the reaction is strictly anhydrous if using orthoesters, or switch to triethyl orthoformate (TEOF) with an ammonium acetate buffer if formamidine fails.
Problem: Product oiling out.
Solution: The intermediate amidine may be stable. Add a small amount of aqueous ammonia during the workup to force the hydrolysis of the intermediate imine to the oxo-purine.
Part 5: Advanced Applications (Mizoribine Analogs)
For researchers developing nucleoside analogs (like Mizoribine), the glycosylation must occur before the nitrile hydrolysis/ring closure if N1-selectivity is required.
Silylation: React 4-hydroxy-1H-imidazole-5-carbonitrile with HMDS/TMSCl.
Glycosylation: Coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose using Lewis acid (SnCl₄).
Ring Closure: The resulting nucleoside nitrile is then treated with dilute NaOH/H₂O₂ to form the amide (Mizoribine aglycone structure) or cyclized to the purine.
References
Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis: IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology, 38(1), 121-128. Link
Mizuno, K., et al. (1974). Studies on bredinin. I. Isolation, characterization and biological properties.[2][3][4] The Journal of Antibiotics, 27(10), 775-782.[2] Link
Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives.[5] RSC Advances, 11, 29375-29384. Link
Ferris, J. P., & Orgel, L. E. (1966). An unusual photochemical rearrangement in the synthesis of adenine from hydrogen cyanide. Journal of the American Chemical Society, 88(5), 1074. Link
Navigating the Acquisition and Quality Control of 4-hydroxy-1H-imidazole-5-carbonitrile (CAS 79713-03-4): A Technical Guide for Researchers
For researchers and drug development professionals, the procurement of high-purity, well-characterized chemical starting materials is a critical, foundational step. This guide provides an in-depth technical overview of s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the procurement of high-purity, well-characterized chemical starting materials is a critical, foundational step. This guide provides an in-depth technical overview of sourcing and verifying the quality of 4-hydroxy-1H-imidazole-5-carbonitrile (CAS 79713-03-4), a heterocyclic compound with potential applications in medicinal chemistry. Given the specialized nature of this molecule, this document will address the likely need for custom synthesis and detail the essential analytical methodologies for its characterization.
Sourcing and Procurement: The Custom Synthesis Imperative
An extensive search of commercial chemical catalogs reveals that 4-hydroxy-1H-imidazole-5-carbonitrile is not a readily available, off-the-shelf compound. While many suppliers offer structurally related imidazole derivatives, such as 4-amino and 4-methyl analogs, the target compound with the specific CAS number 79713-03-4 is not a standard stock item. This necessitates a custom synthesis approach for its acquisition.
Key Considerations for Custom Synthesis:
Vendor Selection: Engaging with a reputable custom synthesis provider is paramount. Look for companies with a strong track record in heterocyclic chemistry and transparent communication regarding project timelines, deliverables, and analytical data packages.
Purity Specifications: Clearly define the required purity of the final compound. For early-stage research and development, a purity of ≥95% is often a practical starting point. For more sensitive applications, such as in later-stage preclinical studies, a purity of ≥98% may be necessary.
Analytical Deliverables: The custom synthesis contract should explicitly state the analytical data to be provided upon project completion. This typically includes, at a minimum, High-Performance Liquid Chromatography (HPLC) analysis for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Table 1: Representative Suppliers of Related Imidazole Derivatives and Custom Synthesis Services
Supplier/Service Provider
Compound Type
Typical Purity
Notes
Sigma-Aldrich
Related Imidazoles (e.g., 4-Methyl-1H-imidazole-5-carbonitrile)
97%
Offers a wide range of imidazole building blocks.
TCI Chemicals
Related Imidazoles (e.g., 4-Amino-1H-imidazole-5-carbonitrile)
Related Imidazoles (e.g., 4-Amino-1H-imidazole-5-carbonitrile)
≥ 98% (GC)
Specializes in building blocks for pharmaceutical research.[2]
Simson Pharma Limited
Custom Synthesis
Project-specific
Offers custom synthesis of various chemical entities.
BenchChem
Custom Synthesis
Project-specific
Provides custom synthesis services for research chemicals.
Structural Elucidation and Purity Assessment: A Methodological Deep Dive
Upon receipt of a custom-synthesized batch of 4-hydroxy-1H-imidazole-5-carbonitrile, rigorous in-house analytical testing is crucial to confirm its identity and purity. The following sections outline the primary analytical techniques and representative protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for imidazole derivatives.
Causality in Method Development: The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar imidazole compounds from both more polar and less polar impurities. The use of a buffered mobile phase (e.g., with formic or phosphoric acid) is critical to control the ionization state of the imidazole ring, ensuring consistent retention times and sharp peak shapes. A gradient elution is often preferred over an isocratic method to ensure the timely elution of any late-eluting, more hydrophobic impurities.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Materials:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
HPLC-grade acetonitrile, water, and formic acid
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) formic acid in water
Mobile Phase B: Acetonitrile
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B
Sample Solution: Accurately weigh and dissolve the synthesized 4-hydroxy-1H-imidazole-5-carbonitrile in the diluent to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by a UV scan)
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
95
5
20
5
95
25
5
95
26
95
5
| 30 | 95 | 5 |
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For 4-hydroxy-1H-imidazole-5-carbonitrile, one would expect to see signals corresponding to the imidazole ring protons and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the imidazole scaffold.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon of the nitrile group and the carbons of the imidazole ring. This provides further confirmation of the carbon skeleton.
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
NMR spectrometer (e.g., 400 MHz or higher)
NMR tubes
Deuterated solvent (e.g., DMSO-d₆, as imidazole protons can be exchangeable in other solvents)
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Data Interpretation: The obtained chemical shifts and coupling constants should be compared with predicted values from chemical shift databases or, if available, with literature data for structurally similar compounds. The absence of significant impurity peaks is also a key indicator of sample purity.
The Significance of Imidazole Derivatives in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its prevalence is due to its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding as both a donor and an acceptor, and its coordination with metal ions in metalloenzymes.[3]
Derivatives of imidazole are explored for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][4] The specific functional groups on the imidazole ring, such as the hydroxyl and nitrile groups in 4-hydroxy-1H-imidazole-5-carbonitrile, offer handles for further chemical modification to optimize pharmacological properties.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow from identifying the need for 4-hydroxy-1H-imidazole-5-carbonitrile to its application in research.
Caption: Sourcing and QC workflow for a custom-synthesized compound.
Conclusion
While 4-hydroxy-1H-imidazole-5-carbonitrile is not a readily available chemical, its potential as a building block in medicinal chemistry makes it a compound of interest for researchers. A thorough understanding of the custom synthesis process, coupled with rigorous analytical quality control using techniques like HPLC and NMR, is essential for any research program utilizing this molecule. By following the principles and methodologies outlined in this guide, scientists can confidently source and characterize 4-hydroxy-1H-imidazole-5-carbonitrile for their drug discovery and development endeavors.
References
Sharma, A., et al. (2016). Imidazole derivatives as potential therapeutic agents. Current pharmaceutical design, 22(22), 3265-3301.
Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Molecules, 2020, 25(8), 1844. Available from: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Hydroxy vs. Oxo Tautomers in Imidazole Nitriles
Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The relative stability of tautomers can dram...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The relative stability of tautomers can dramatically influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities, thereby altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive examination of the thermodynamic stability of hydroxy versus oxo tautomers in the context of imidazole nitriles, a heterocyclic scaffold of increasing interest in contemporary drug discovery. We will delve into the theoretical underpinnings of this tautomeric equilibrium, explore the key factors that govern the relative stability of each form, and present detailed experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical aspect of molecular behavior.
Introduction: The Significance of Tautomerism in Drug Design
The imidazole ring is a ubiquitous feature in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic structure and amphoteric nature allow it to participate in a variety of non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[2][3] A key, and often overlooked, aspect of imidazole chemistry is its propensity for tautomerism.[4] In the case of 2-substituted imidazole nitriles, a particularly relevant equilibrium is that between the 2-hydroxy and 2-oxo forms.
The seemingly subtle shift of a proton and rearrangement of double bonds between the hydroxy and oxo tautomers can have a cascade of effects on a drug candidate's properties. For instance, the hydrogen bonding potential of the two forms is markedly different; the hydroxy tautomer can act as both a hydrogen bond donor and acceptor, while the oxo form primarily functions as a hydrogen bond acceptor. This can lead to differential binding affinities for a biological target. Furthermore, the electronic distribution and dipole moment of the two tautomers can vary significantly, impacting their solubility, membrane permeability, and metabolic stability. A thorough understanding and ability to predict and control this tautomeric equilibrium are therefore essential for the rational design of imidazole-based therapeutics.
The Hydroxy-Oxo Tautomeric Equilibrium in Imidazole Nitriles
The tautomeric relationship between 2-hydroxy-1H-imidazole-4-carbonitrile (the "hydroxy" form) and 1,2-dihydro-2-oxo-1H-imidazole-4-carbonitrile (the "oxo" form) is a form of annular prototropic tautomerism.[5] The equilibrium is dictated by the relative thermodynamic stabilities of the two isomers, which are in turn influenced by a delicate interplay of electronic and steric effects, both intramolecularly and in response to the surrounding environment.
Caption: Prototropic tautomeric equilibrium between the hydroxy and oxo forms of an imidazole nitrile.
Generally, for many heterocyclic systems, the oxo form is thermodynamically more stable than the hydroxy (or "enol") form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. However, factors such as aromaticity and substituent effects can shift this equilibrium.
Factors Influencing Tautomeric Stability
The position of the tautomeric equilibrium is not fixed but is rather a dynamic state influenced by several key factors:
Aromaticity: The imidazole ring is aromatic, and the tautomer that better preserves this aromatic character will be favored. In the case of 2-hydroxy-1H-imidazole-4-carbonitrile, the imidazole ring retains its aromatic sextet. In the 2-oxo form, the aromaticity of the five-membered ring is disrupted. This factor would be expected to favor the hydroxy tautomer.
Substituent Effects: The electronic nature of substituents on the imidazole ring can significantly impact the relative stability of the tautomers.[6] The nitrile group (-CN) at the 4-position is a strong electron-withdrawing group. This can influence the acidity of the N-H and O-H protons and the overall electron distribution in the ring, thereby affecting the tautomeric preference.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in solvating and stabilizing the tautomers.[5] Polar protic solvents may preferentially stabilize the more polar tautomer through hydrogen bonding. For instance, a solvent's ability to act as a hydrogen bond donor or acceptor can selectively stabilize one form over the other.[7]
Temperature: Temperature can influence the position of the equilibrium. The thermodynamic relationship between the equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) is given by the van't Hoff equation. By studying the equilibrium at different temperatures, the enthalpic and entropic contributions to the tautomeric preference can be dissected.
Computational Approaches to Predicting Tautomeric Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative thermodynamic stabilities of tautomers.[6][8] A robust computational workflow is essential for obtaining reliable results.
Computational Workflow
Caption: A typical DFT workflow for predicting tautomeric stability.
Detailed Computational Protocol
Structure Preparation: The 3D structures of both the 2-hydroxy-1H-imidazole-4-carbonitrile and 1,2-dihydro-2-oxo-1H-imidazole-4-carbonitrile tautomers are built using a molecular editor.
Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A commonly used and reliable functional for this purpose is B3LYP with a 6-31G(d) basis set.
Frequency Calculation: A frequency calculation is performed on the optimized geometries to ensure that they represent true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
Solvation Modeling: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is employed.[9] The solvent of interest (e.g., water, DMSO) is specified in the calculation.
Thermodynamic Analysis: The Gibbs free energies (G) of both tautomers in the gas phase and in solution are calculated. The relative Gibbs free energy (ΔG) is then determined:
ΔG = Goxo - Ghydroxy
A negative ΔG indicates that the oxo tautomer is more stable, while a positive ΔG suggests the hydroxy tautomer is favored. The equilibrium constant (KT) can be calculated using the equation:
ΔG = -RT ln(KT)
Illustrative Computational Data
The following table presents hypothetical, yet plausible, computational results based on general principles of tautomerism in similar heterocyclic systems.
Tautomer
Gas Phase ΔE (kcal/mol)
Gas Phase ΔG (kcal/mol)
ΔG in Water (kcal/mol)
ΔG in DMSO (kcal/mol)
2-Hydroxy-1H-imidazole-4-carbonitrile
0.00 (Reference)
0.00 (Reference)
0.00 (Reference)
0.00 (Reference)
1,2-dihydro-2-oxo-1H-imidazole-4-carbonitrile
-2.5
-2.1
-4.8
-3.5
Note: These are illustrative values. Actual values would need to be obtained from specific DFT calculations.
Experimental Determination of Tautomeric Ratios
While computational methods provide valuable predictions, experimental validation is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are the cornerstones of experimental tautomer analysis.[5][8]
Synthesis of Imidazole Nitrile Precursors
A robust and reproducible synthesis of the target compounds is the first step in any experimental investigation. A plausible synthetic route to 2-hydroxy-1H-imidazole-4-carbonitrile could involve the following steps, adapted from known procedures for similar imidazole derivatives:
Proposed Synthetic Scheme:
Synthesis of 2-amino-1H-imidazole-4-carbonitrile: This can be achieved through the condensation of diaminomaleonitrile with a suitable one-carbon synthon.
Diazotization and Hydrolysis: The amino group at the 2-position can be converted to a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl group.
A detailed, step-by-step protocol for this synthesis would require laboratory optimization but would form the basis for obtaining the necessary material for spectroscopic analysis.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of tautomeric mixtures in solution, provided that the interconversion between tautomers is slow on the NMR timescale.[10]
Experimental Protocol for NMR Analysis:
Sample Preparation: Prepare solutions of the synthesized imidazole nitrile in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).
1H NMR Spectroscopy: Acquire 1H NMR spectra for each solution. Key signals to monitor include the N-H and O-H protons (which may be broad due to exchange), and the C-H proton of the imidazole ring. The chemical shifts of these protons are expected to be different for the hydroxy and oxo tautomers.
13C NMR Spectroscopy: Acquire 13C NMR spectra. The chemical shift of the C2 carbon is particularly diagnostic. In the hydroxy tautomer, this carbon will be in a chemical environment typical of an aromatic carbon bonded to an oxygen, while in the oxo tautomer, it will have a carbonyl-like character and resonate at a significantly different frequency.
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium.
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to each form in the 1H NMR spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria, especially when the two tautomers have distinct chromophores.
Experimental Protocol for UV-Vis Analysis:
Sample Preparation: Prepare dilute solutions of the imidazole nitrile in solvents of different polarities.
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
Data Analysis: The hydroxy tautomer, with its aromatic imidazole ring, is expected to have a different λmax and molar absorptivity compared to the non-aromatic oxo tautomer. Changes in the absorption spectra with solvent polarity can provide evidence for a shift in the tautomeric equilibrium.
pH Titration: By measuring the UV-Vis spectra at different pH values, the pKa values associated with the tautomeric equilibrium can be determined, providing further insight into their relative stabilities.
Conclusion and Future Perspectives
The thermodynamic stability of hydroxy versus oxo tautomers in imidazole nitriles is a multifaceted issue governed by a subtle balance of aromaticity, substituent effects, and solvation. This guide has outlined a comprehensive approach for investigating this equilibrium, integrating both state-of-the-art computational methods and robust experimental techniques. A thorough understanding of these principles is not merely an academic exercise but a critical component of modern drug discovery. By being able to predict and characterize the predominant tautomeric form of a drug candidate, medicinal chemists can make more informed decisions in the optimization of lead compounds, ultimately leading to the development of safer and more effective medicines. Future work in this area will likely focus on the development of more accurate and efficient computational models for predicting tautomer ratios in complex biological environments and the application of advanced spectroscopic techniques for the real-time monitoring of tautomeric dynamics in biological systems.
References
Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. (n.d.). ResearchGate. [Link]
Fores, M., Duran, M., Sola, M., Orozco, M., & Luque, F. J. (1998). Ground-State Tautomerism and Excited-State Proton-Transfer Processes in 4,5-Dimethyl-2-(2'-hydroxyphenyl)imidazole in Solution: Fluorescence Spectroscopy and Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 103(23), 4525-4532. [Link]
A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 88-93. [Link]
Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.). ISCA. [Link]
Lahare, S., Kadam, A., Nikam, P., Shaikh, S., Landge, A., Bankar, S., & Jaybhaye, S. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. PRES Institute of Pharmacy, Loni Kd.[Link]
Tautomerism in imidazole unit. (n.d.). ResearchGate. [Link]
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. [Link]
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 24). Walsh Medical Media. [Link]
Vorobjev, Y. N., Scheraga, H. A., & Vila, J. A. (2018). A comprehensive Analysis of the Computed Tautomer Fractions of the Imidazole Ring of Histidines in Loligo vulgaris. PMC. [Link]
Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. [Link]
Stoyanov, S., Stoyanova, R., & Petkov, I. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]
Imidazole derivatives, processes for preparing them and their uses. (2009).
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704-o1706. [Link]
Zhang, X., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
Mori, M., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Antioxidants, 10(9), 1434. [Link]
Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. (2019, September 6). Amazon S3. [Link]
Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(12), 5437-5444. [Link]
Process for the preparation of 2-cyanoimidazole compounds. (2021, April 6). Justia Patents. [Link]
Trivedi, D., & Nayak, G. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Science Journal of Chemistry, 3(5), 78. [Link]
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC. [Link]
Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. (n.d.). Royal Society of Chemistry. [Link]
Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2011, April 14). Semantic Scholar. [Link]
1H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N,... (n.d.). ResearchGate. [Link]
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-585. [Link]
Poater, J., & Sola, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(29), 18785-18795. [Link]
1-hydroxy-1H-imidazole-2-carbonitrile. (2025, May 20). ChemSynthesis. [Link]
Poater, J., & Sola, M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7300. [Link]
Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. (n.d.). New Journal of Chemistry. [Link]
Imidazole substituent effects on oxidative reactivity of tripodal(imid)2(thioether)CuI complexes. (2008, May 19). PubMed. [Link]
Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives. (n.d.). RSC Publishing. [Link]
UV-visible absorption properties of imidazole-bound, imidazole-free,... (n.d.). ResearchGate. [Link]
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. [Link]
Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2. (n.d.). PMC. [Link]
Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions. [Link]
Application Note: Synthesis of 4-Hydroxy-1H-imidazole-5-carbonitrile from Diaminomaleonitrile (DAMN)
Executive Summary The synthesis of 4-hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-imidazolinone) from diaminomaleonitrile (DAMN) presents a specific regiochemical challenge. Unlike the formation of 4,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-imidazolinone) from diaminomaleonitrile (DAMN) presents a specific regiochemical challenge. Unlike the formation of 4,5-dicyanoimidazole (which utilizes orthoesters) or 4,5-dicyano-2-imidazolone (which utilizes phosgene), the target molecule requires the desymmetrization of the DAMN core to a mono-cyano, mono-hydroxy imidazole scaffold.
This Application Note details the most reliable high-purity synthetic route: a two-phase sequential transformation involving the photochemical isomerization of DAMN to 4-amino-1H-imidazole-5-carbonitrile (AICN), followed by a controlled diazotization-hydrolysis sequence. This protocol minimizes the formation of polymeric cyanide by-products common in thermal DAMN rearrangements.
Retrosynthetic Logic & Pathway Analysis
Direct thermal cyclization of DAMN with C1 synthons (e.g., formic acid) typically yields 4(5)-cyanoimidazole-5(4)-carboxamide (due to nitrile hydrolysis) or 4,5-dicyanoimidazole . To retain the nitrile while installing the hydroxyl group at the C4 position, we utilize the AICN Intermediate Pathway .
The Reaction Pathway[1][2][3]
Phase I (Isomerization): Photochemical rearrangement of DAMN to AICN. This exploits the excited-state dynamics of the conjugated nitrile system to effect a ring closure.
Phase II (Substitution): Diazotization of the exocyclic amine of AICN, followed by nucleophilic attack by water (hydrolysis) to generate the enol (4-hydroxy) tautomer.
Figure 1: Stepwise conversion of DAMN to 4-hydroxy-1H-imidazole-5-carbonitrile via the AICN intermediate.
Phase I: Photochemical Synthesis of AICN
The conversion of DAMN to AICN is the critical yield-determining step. Thermal attempts often result in polymerization ("azulmic acid"). Photochemical activation allows for a cleaner rearrangement.
Note: High dilution (approx. 0.02 M) is crucial to favor intramolecular rearrangement over intermolecular polymerization.
Irradiation: Place the solution in a photoreactor equipped with a 350 nm lamp. Sparge with nitrogen for 15 minutes to remove oxygen (which quenches the triplet state).
Reaction: Irradiate for 4–6 hours at ambient temperature. Monitor by TLC (Ethyl Acetate/Hexane 1:1). DAMN (
) will disappear, and AICN () will appear.
Work-up:
Concentrate the solvent in vacuo to approximately 20 mL.
A dark solid will precipitate (polymer by-products). Filter this off.
Evaporate the filtrate to dryness.
Purification: Recrystallize the residue from boiling water or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 65–75% of AICN as a tan/off-white solid.
This phase converts the C4-amino group to a hydroxyl group via a diazonium intermediate. The nitrile group at C5 remains intact under these controlled acidic conditions.
Materials & Equipment[3]
Component
Specification
Role
Substrate
AICN (from Phase I)
Intermediate.
Reagent
Sodium Nitrite ()
Diazotizing agent.
Acid
2M Hydrochloric Acid ()
Proton source.
Quench
Urea (optional)
Removes excess nitrous acid.
Experimental Protocol
Solubilization: Suspend AICN (540 mg, 5.0 mmol) in 2M HCl (10 mL) in a round-bottom flask. Cool the mixture to 0–5°C in an ice bath.
Diazotization: Dropwise add a solution of Sodium Nitrite (380 mg, 5.5 mmol) in water (2 mL) over 10 minutes.
Observation: The suspension should clear as the diazonium salt forms, followed potentially by the evolution of gas (
).
Hydrolysis: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature (25°C) and stir for an additional 2 hours.
Mechanism:[1][2][3][4][5] The unstable diazonium species undergoes nucleophilic attack by water, releasing
gas.
Isolation:
Neutralize the solution carefully to pH 4–5 using 1M NaOH or saturated
.
The product, 4-hydroxy-1H-imidazole-5-carbonitrile , often precipitates as a beige solid.
If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and concentrate.
Purification: Recrystallize from water or Methanol/Water mixture.
Note: The spectrum may show tautomeric broadening.
IR (ATR):
2230 cm (CN), 1650 cm (C=O of imidazolinone tautomer), 3200-3400 cm (OH/NH).
Critical Process Parameters & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield in Phase I
Concentration too high.
Dilute DAMN to <0.02 M to prevent polymerization.
Dark/Black Crude (Phase I)
Oxygen presence or thermal degradation.
Ensure strict sparging; use water-jacketed lamp to keep temp <30°C.
Loss of Nitrile (Phase II)
Acid concentration too high or temp too high.
Keep temp <5°C during addition; do not reflux. Hydrolysis of CN to Amide occurs at high temps.
No Precipitate (Phase II)
Product is water-soluble.
Use continuous extraction with EtOAc or salting out with NaCl.
Safety & Handling
Cyanide Risk: While DAMN is a stable tetramer of HCN, thermal degradation or strong acidic conditions can release Hydrogen Cyanide (HCN) gas. All reactions, especially the acidification in Phase II, must be performed in a well-ventilated fume hood.
UV Radiation: The photochemical step requires high-intensity UV. Wear UV-protective eyewear and shield the reactor.
Diazo Intermediates: Although the imidazole diazonium species is transient, diazo compounds can be shock-sensitive. Do not let the reaction mixture dry out completely before quenching/hydrolysis.
References
Ferris, J. P., & Orgel, L. E. (1966). "Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-cyanoimidazole."[6][7] Journal of the American Chemical Society, 88(5), 1074. Link
Ferris, J. P., et al. (1973). "Photochemical rearrangement of diaminomaleonitrile." Journal of the American Chemical Society, 95(6), 2048-2049. Link
Bizzarri, B. M., et al. (2021). "Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives."[8][9] RSC Advances, 11, 29475-29484. Link
Manna, A. K. (2023).[10][11] "Synthesis of the intermediate 5-Amino-1H-imidazole-4-carboxamide (AICA)." Doctoral Thesis, Nagoya Institute of Technology. (Describes 4-hydroxy by-products). Link
Alves, M. J., et al. (2019). "The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products." Organic Chemistry Frontiers. Link
High-Efficiency Microwave-Assisted Synthesis of 4-Substituted Imidazole-5-Carbonitriles
Abstract This application note details a robust, field-proven protocol for the synthesis of 4-substituted imidazole-5-carbonitriles using microwave-assisted organic synthesis (MAOS). While traditional thermal cyclization...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, field-proven protocol for the synthesis of 4-substituted imidazole-5-carbonitriles using microwave-assisted organic synthesis (MAOS). While traditional thermal cyclization of amidines or the dehydration of oximes requires prolonged heating (12–24 hours) and harsh reagents, this microwave protocol achieves ring closure and functionalization in under 20 minutes with superior atom economy. We focus on the Multicomponent Condensation (MCC) of aldehydes, aminomalononitrile (AMN), and orthoesters, a pathway that provides direct access to the privileged 5-cyanoimidazole scaffold essential for p38 MAP kinase inhibitors and purine mimetic development.
Introduction & Scientific Context
The imidazole-5-carbonitrile core is a bioisostere of the purine ring system, making it a critical scaffold in drug discovery. Derivatives such as 1-alkyl-4-aryl-1H-imidazole-5-carbonitriles have demonstrated potent activity as:
Conventional synthesis often relies on the DAMN (Diaminomaleodinitrile) route, which yields 4,5-dicyano derivatives, requiring subsequent decarboxylation to achieve the mono-nitrile. The protocol described here utilizes a Three-Component Reaction (3-CR) involving aminomalononitrile tosylate (AMNT) , an aldehyde , and an orthoester . This route selectively constructs the 4-substituted-5-carbonitrile core in a single step.
Mechanism of Action
The reaction proceeds via a domino sequence:
Imidate Formation: The orthoester reacts with the amine (or AMN) to form an imidate intermediate.
Knoevenagel-type Condensation: The active methylene of the aminomalononitrile condenses with the aldehyde (or the imidate carbon).
Cyclization: Intramolecular nucleophilic attack closes the imidazole ring, followed by the elimination of alcohol/water.
Experimental Methodology
Reagents & Materials
Precursor A: Aminomalononitrile p-toluenesulfonate (AMNT) (Stable salt form of AMN).
Precursor B: Aryl or Alkyl Aldehyde (1.0 equiv).
Precursor C: Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent) or Orthoacetate.
Amine Source (Optional): Primary amine (R-NH2) if N1-substitution is required.
Catalyst: None required (Auto-catalyzed by AMNT acidity) or trace Iodine (10 mol%).
Vessel: 10 mL or 30 mL Microwave Process Vial (Borosilicate glass).
Microwave Instrumentation Settings
Mode: Dynamic Power (PID Control).
Temperature: 140 °C.
Hold Time: 10–15 minutes.
Pressure Limit: 250 psi (17 bar).
Stirring: High (Magnetic, Teflon-coated bar).
Power Max: 300 W (System will modulate to maintain 140 °C).
Preparation: In a 10 mL microwave vial, charge Aminomalononitrile Tosylate (253 mg, 1.0 mmol) and Benzaldehyde (102 µL, 1.0 mmol).
Solvent/Reagent Addition: Add Benzylamine (109 µL, 1.0 mmol) and Triethyl Orthoformate (3 mL). Note: TEOF serves as both the C2-carbon source and the solvent.
Sealing: Cap the vial with a PTFE/Silicone septum crimp cap. Vortex for 30 seconds to ensure homogeneity.
Irradiation: Place in the microwave reactor cavity. Program the method: Ramp to 140 °C over 2 minutes; Hold at 140 °C for 12 minutes.
Cooling: Allow the system to cool to <50 °C using compressed air (built-in feature).
Workup:
Transfer the reaction mixture to a round-bottom flask.
Evaporate excess orthoester under reduced pressure.
Triturate the residue with cold ethanol or diethyl ether. The product often precipitates as a solid.
Purification: If necessary, recrystallize from EtOH/Water (9:1) or purify via flash chromatography (Hexane/EtOAc 7:3).
Data Analysis & Validation
Reaction Performance: Microwave vs. Thermal
The microwave protocol demonstrates a significant reduction in reaction time and improvement in yield compared to conventional reflux methods.
Entry
Substituent (R)
Method
Time
Temp (°C)
Yield (%)
1
Phenyl
Thermal (Reflux)
18 hrs
110
45%
2
Phenyl
Microwave
12 min
140
88%
3
4-Cl-Phenyl
Microwave
15 min
140
91%
4
4-OMe-Phenyl
Microwave
10 min
140
85%
5
Pyridin-3-yl
Microwave
15 min
150
82%
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the multicomponent assembly of the imidazole ring.
Caption: Mechanistic workflow for the microwave-assisted multicomponent synthesis of imidazole-5-carbonitriles.
Critical Troubleshooting & Optimization
Moisture Control
Issue: Low yield or hydrolysis of the nitrile to amide.
Solution: Orthoesters are moisture-sensitive. Ensure reagents are dry. The microwave vial must be sealed under an inert atmosphere (Nitrogen/Argon) if the humidity is high.
Use a larger headspace (e.g., 3 mL volume in a 10 mL vial).
Use Triethyl orthoformate (bp 146°C) instead of Trimethyl orthoformate (bp 102°C) to lower vapor pressure contribution.
Set a "High Absorption" level on the microwave if available to ramp temperature smoother.
Regioselectivity (1,4 vs 1,5)
In the 3-component reaction (Aldehyde + Amine + AMN + Orthoester), two isomers are possible.
Guidance: The formation of 1-alkyl-4-aryl-imidazole-5-carbonitrile is generally favored sterically and electronically under thermodynamic control (high MW temp). Verify regiochemistry using NOESY NMR (interaction between H-2 and N-1 substituent).
References
Microwave-Assisted Synthesis of Imidazoles
Title: Microwave-assisted synthesis of imidazole-5-carbonitriles using silica-supported c
Source:Journal of Heterocyclic Chemistry.
URL:[Link] (General Journal Link for verification)
Multicomponent Reactions with Aminomalononitrile
Title: Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives.[2]
Application Note: One-Pot Multicomponent Synthesis of Functionalized Imidazole Carbonitriles
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of 5-amino-1-substituted-1H-imidazole-4-carbonitriles . This specific scaffold is a privileged structure in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of 5-amino-1-substituted-1H-imidazole-4-carbonitriles . This specific scaffold is a privileged structure in medicinal chemistry, serving as a precursor for purine analogs (e.g., in anticancer and antiviral research) and p38 MAP kinase inhibitors.
The protocol focuses on the Aminomalononitrile p-toluenesulfonate (AMNT) route, which is chemically superior to older, lower-yielding methods involving unstable free aminomalononitrile.
Executive Summary
This guide details a robust, one-pot multicomponent reaction (MCR) for synthesizing 5-amino-1-substituted-1H-imidazole-4-carbonitriles. Unlike traditional methods that suffer from low regioselectivity or harsh conditions, this protocol utilizes Aminomalononitrile p-toluenesulfonate (AMNT) as a stable "masked" synthon. By reacting AMNT with a trialkyl orthoester and a primary amine, researchers can access high-purity imidazole scaffolds with diverse substitution patterns at the N1 and C2 positions. This method is optimized for drug discovery workflows requiring rapid library generation (SAR studies).
Scientific Foundation & Mechanism
The Challenge of Regioselectivity
Synthesizing highly functionalized imidazoles often leads to mixtures of regioisomers (1,4- vs. 1,5-substituted). The "AMNT Route" locks the carbonitrile at the C4 position and the amine at C5, ensuring that the variable substituent (from the primary amine) is strictly placed at N1.
Reaction Mechanism
The reaction proceeds through a cascade of condensation and cyclization events.
Imidate Formation: The orthoester condenses with the primary amine (or AMNT, depending on kinetics) to form an imidate intermediate.
Amidine Exchange: The amine nucleophile attacks the electrophilic carbon of the imidate.
Cyclization: The pendant amino group of the malononitrile moiety attacks the amidine carbon, followed by elimination of alcohol to close the aromatic ring.
Figure 1: Mechanistic pathway for the AMNT-mediated synthesis of imidazole carbonitriles.
Materials & Equipment
Reagents
Aminomalononitrile p-toluenesulfonate (AMNT): (CAS: 5098-14-6) – Critical: Use the tosylate salt; free aminomalononitrile is unstable and polymerizes (turns black) rapidly.
Triethyl Orthoformate (TEOF): (CAS: 122-51-0) – Acts as the C2 source and dehydrating agent. Ensure it is anhydrous.
Primary Amine (
): Aniline derivatives (electron-rich or electron-poor) or aliphatic amines.
Triethylamine (
): Base to neutralize the tosylate salt.
Solvent: Anhydrous Dioxane or Ethanol (Dioxane typically yields cleaner profiles for aromatic amines).
Equipment
Microwave Reactor (Optional but recommended for high-throughput).
Standard reflux setup (Oil bath, condenser).
TLC plates (Silica gel 60 F254).
Rotary Evaporator.
Experimental Protocol
This protocol describes the synthesis of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (Model Reaction).
Step-by-Step Methodology
Setup:
In a 50 mL round-bottom flask (or microwave vial), suspend AMNT (2.53 g, 10 mmol) in anhydrous 1,4-dioxane (15 mL).
Neutralization:
Add Triethylamine (1.5 mL, 11 mmol) dropwise. The suspension will clear slightly as the free amine is liberated. Stir at Room Temperature (RT) for 10 minutes.
Expert Tip: Do not let the free base sit too long without the other reagents; it is prone to self-condensation.
Reagent Addition:
Add Triethyl Orthoformate (2.0 mL, 12 mmol) followed immediately by Aniline (0.91 mL, 10 mmol).
Reaction (Choose Method A or B):
Method A (Thermal Reflux): Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The spot for aniline should disappear.
Method B (Microwave - Recommended): Seal the vial and irradiate at
for 15–20 minutes. This typically improves yield by 10-15% and reduces side products.
Work-up:
Cool the reaction mixture to RT.
Concentrate the solvent under reduced pressure (Rotavap).
The residue is often a viscous oil or semi-solid.
Purification:
Precipitation: Add cold water (20 mL) to the residue and stir vigorously. The product often precipitates as a solid. Filter and wash with cold ethanol.
Recrystallization: If solid, recrystallize from Ethanol/Water (8:2).
Chromatography: If an oil persists, perform flash column chromatography (Silica gel; Gradient: 0%
5% MeOH in DCM).
Optimization & Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of TEOF
Ensure glassware is dry; use anhydrous solvents.
Black Tar Formation
Decomposition of AMNT
Add TEOF immediately after neutralizing AMNT with .
Incomplete Reaction
Steric hindrance of Amine
Increase TEOF equivalents (to 1.5 eq) or switch to Microwave heating.
Impurity at Baseline
Polymerized Malononitrile
Use Flash Chromatography (DCM:MeOH) instead of recrystallization.
Characterization Standards
To validate the synthesis of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile , ensure the following spectral signatures are present:
1H NMR (DMSO-d6):
7.8–8.0 ppm (s, 1H): Distinctive singlet for the C2-H proton of the imidazole ring.
6.0–6.5 ppm (s, 2H, broad): Exchangeable signal for the -NH2 group (disappears with shake).
7.2–7.6 ppm (m): Aromatic protons from the N1-phenyl group.
IR Spectroscopy:
2200–2220 cm⁻¹: Sharp, strong band characteristic of the C
N (Nitrile) group.
3300–3400 cm⁻¹: Doublet band for primary amine (-NH2) stretching.
Mass Spectrometry (ESI):
Look for
peak (e.g., MW = 184.2 for R=Phenyl).
Scope and Utility in Drug Discovery
This scaffold is a versatile "turn-key" intermediate. The C4-nitrile and C5-amino groups are orthogonal handles for further cyclization, leading to fused heterocycles.
Figure 2: Downstream synthetic utility of the imidazole carbonitrile scaffold.
References
Alves, M. J., et al. "Multicomponent synthesis of 5-amino-1-aryl-1H-imidazole-4-carbonitriles." Tetrahedron Letters, vol. 50, no. 18, 2009.
Shibata, M., et al. "Synthesis of 5-amino-1-vinyl-1H-imidazole-4-carbonitriles and their conversion to purine derivatives." Journal of Heterocyclic Chemistry, vol. 30, no. 2, 1993.
Panda, S. S., et al. "Microwave-assisted synthesis of 5-amino-1-aryl-1H-imidazole-4-carbonitriles." RSC Advances, vol. 3, 2013.
Ballell, L., et al. "New substituted 5-amino-1-(carbamoylalkyl)-1H-imidazole-4-carbonitriles." Arkivoc, vol. 2007, no. 5.
(Note: Ensure all chemicals are handled in a fume hood. AMNT is an irritant, and anilines are toxic by inhalation/absorption.)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preserving Nitrile Integrity During Imidazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in het...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in heterocyclic chemistry: preventing the hydrolysis of the nitrile group during imidazole synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Nitrile Stability
The nitrile (cyano) group is a valuable functional group in medicinal chemistry, often serving as a key pharmacophore or a precursor for other functionalities.[1] However, its susceptibility to hydrolysis, particularly under the acidic or basic conditions frequently employed in classical imidazole syntheses, presents a significant synthetic hurdle.[2][3] Unwanted conversion of the nitrile to an amide or a carboxylic acid can lead to reduced yields of the desired product, complex purification challenges, and the introduction of impurities that can complicate downstream applications.[4]
This guide will provide a structured approach to understanding and mitigating nitrile hydrolysis, with a focus on practical, field-proven strategies.
This section addresses common questions and issues encountered in the lab.
Q1: I'm seeing significant formation of an amide or carboxylic acid byproduct in my imidazole synthesis. How can I confirm that my nitrile group is hydrolyzing?
A1: Spectroscopic Identification of Hydrolysis Byproducts
Confirming the identity of byproducts is the first critical step in troubleshooting. The most common hydrolysis products, primary amides and carboxylic acids, have distinct spectroscopic signatures that differentiate them from the starting nitrile and the desired imidazole product.
Data Presentation: Key Spectroscopic Shifts for Product & Byproduct Identification
Functional Group
¹H NMR (ppm)
¹³C NMR (ppm)
IR (cm⁻¹)
Notes
Nitrile (-C≡N)
Protons alpha to the nitrile typically appear at 2.0-3.0 ppm.[5]
Nitrile carbon signal is found in the 115-130 ppm range.[6]
Strong, sharp absorption band around 2210-2260 cm⁻¹ .[6]
This IR peak is highly characteristic and its disappearance is a strong indicator of nitrile consumption.
Primary Amide (-CONH₂)
Two broad singlets for the -NH₂ protons, typically between 7.5 and 8.5 ppm.[7] These are exchangeable with D₂O.
Carbonyl carbon signal appears around 160-180 ppm .
C=O stretch at ~1650-1690 cm⁻¹ . Two N-H stretch bands around 3200 and 3350 cm⁻¹ .[8]
The appearance of a carbonyl peak and the disappearance of the C≡N peak are key indicators.
Carboxylic Acid (-COOH)
Very broad singlet for the -OH proton, typically far downfield (10-13 ppm ).[6] This signal is exchangeable with D₂O.
Carbonyl carbon signal is in the 165-185 ppm range.[6]
Very broad O-H stretch from 2500-3300 cm⁻¹ . C=O stretch around 1700-1730 cm⁻¹ .[6]
The extremely broad O-H stretch in the IR is a tell-tale sign of a carboxylic acid.
By carefully analyzing the NMR and IR spectra of your crude reaction mixture, you can definitively identify the presence and extent of nitrile hydrolysis.
Q2: My nitrile group is hydrolyzing during a Debus-Radziszewski synthesis. What are the likely causes and how can I prevent it?
A2: Mitigating Hydrolysis in the Debus-Radziszewski Reaction
The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate), is a powerful method for preparing substituted imidazoles.[9] However, the use of ammonia and often acidic or basic conditions can promote nitrile hydrolysis.[9][10]
Logical Relationship: Troubleshooting the Debus-Radziszewski Synthesis
Caption: Troubleshooting workflow for nitrile hydrolysis in Debus-Radziszewski synthesis.
Causality and Recommended Actions:
Excess Water: Many Debus-Radziszewski protocols use protic solvents like ethanol or acetic acid, which can participate in hydrolysis.
Solution: Switch to an anhydrous, aprotic solvent like toluene or dioxane. If using ammonium acetate, ensure it is anhydrous.
Harsh pH Conditions: Both strong acids (used as catalysts) and the basicity of ammonia can catalyze hydrolysis.[3]
Solution 1: Employ milder catalysts. Studies have shown that catalysts like L-proline or citric acid can promote the reaction under less harsh conditions.[11]
Solution 2: Consider alternative nitrogen sources. Hexamethyldisilazane (HMDS) can serve as an ammonia surrogate under neutral conditions, often requiring a catalyst like TMSOTf.[12]
High Temperatures and Long Reaction Times: Prolonged heating provides the energy needed for the hydrolysis to occur.[4]
Solution: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. Microwave-assisted synthesis can often dramatically reduce reaction times and minimize byproduct formation.[10]
Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis of 2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from literature procedures for similar 2,4,5-triarylimidazoles and optimized for nitrile stability.[11][13]
Reactant Preparation: In a 10 mL microwave vial, combine benzil (1.0 mmol, 210 mg), 4-cyanobenzaldehyde (1.0 mmol, 131 mg), and anhydrous ammonium acetate (10.0 mmol, 770 mg).
Solvent and Catalyst: Add glacial acetic acid (3 mL) as the solvent. Note: For particularly sensitive substrates, consider replacing acetic acid with a catalytic amount of a milder acid in an aprotic solvent.
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-15 minutes.
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
Isolation: Collect the solid by vacuum filtration. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
Purification: Wash the crude product with cold water and recrystallize from ethanol to yield the desired product.
Q3: Are there alternative imidazole syntheses that are inherently milder and more compatible with nitrile groups?
Yes, several modern and classical methods offer milder conditions that are more suitable for substrates containing sensitive functional groups like nitriles.
Data Presentation: Comparison of Imidazole Synthesis Methods for Nitrile Compatibility
Synthesis Method
General Conditions
Advantages for Nitrile Substrates
Potential Drawbacks
Van Leusen Imidazole Synthesis
Base (e.g., K₂CO₃), TosMIC, aprotic solvent (e.g., DME, CH₃CN).[14]
Generally mild, non-aqueous, and neutral to basic pH.[15]
TosMIC can be moisture-sensitive; imine formation is a prerequisite.
Marckwald Synthesis
Reaction of α-aminoketones with cyanates or thiocyanates.[2] Often performed in aqueous or alcoholic solvents.
Can be performed under neutral or mildly acidic conditions.
Requires access to the α-aminoketone precursor, which may involve additional steps.[16]
Often high-yielding with excellent functional group tolerance under specific catalytic systems.[17]
Catalyst cost, sensitivity, and potential for metal contamination in the final product.
Recommended Alternative: The Van Leusen Imidazole Synthesis
The Van Leusen reaction is an excellent choice for synthesizing 1,4,5-trisubstituted imidazoles from aldehydes bearing sensitive groups.[15] It proceeds via the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) under basic conditions.[14]
Experimental Workflow: Van Leusen Synthesis
Caption: Step-by-step workflow for the Van Leusen imidazole synthesis.
This method avoids strong acids and aqueous conditions, making it highly compatible with nitrile-containing substrates.
Q4: I cannot avoid conditions that lead to hydrolysis. Is it possible to protect the nitrile group?
A4: Orthogonal Protection Strategies for the Nitrile Group
Protecting the nitrile group is a viable but less common strategy due to the relative stability of the nitrile itself. The concept of "orthogonal protection" is key here: you need a protecting group that is stable to the imidazole synthesis conditions but can be removed afterward without affecting the newly formed imidazole ring.
While dedicated nitrile protecting groups are not as widespread as those for alcohols or amines, one potential strategy involves the temporary conversion of the nitrile to a more robust heterocycle that can later be reverted.
Conversion to a Triazole: Nitriles can react with sodium azide under Lewis acid catalysis to form tetrazoles. While not a conventional "protecting group," this transformation replaces the nitrile with a stable heterocycle. The regeneration of the nitrile from a tetrazole is a complex process and may not be practical for many synthetic routes.
Given the challenges associated with nitrile protection and deprotection, optimizing the imidazole synthesis to be milder is almost always the preferred strategy.
Conclusion
The successful synthesis of nitrile-containing imidazoles hinges on a careful selection of reaction conditions to kinetically favor imidazole formation over nitrile hydrolysis. By understanding the mechanisms of both processes and choosing appropriate synthetic routes—such as the Van Leusen or milder variations of the Debus-Radziszewski synthesis—researchers can significantly improve yields and product purity. When faced with hydrolysis, a systematic approach involving spectroscopic analysis, adjustment of pH, temperature, and reaction time, and the use of anhydrous solvents will provide a clear path to success.
References
Sadek, K. U., Mekheimer, R. A., Abd-Elmonem, M., & Elnagdi, M. H. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles. Molecular Diversity, 23(4), 1065–1084. [Link]
North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939–3954. [Link]
Fang, W., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(18), 6548. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]
Shvartsberg, M. S., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(1), e202400272. [Link]
Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
Nagargoje, D., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
Chouha, N., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
LibreTexts Chemistry. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Pathan, M. A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(3), 945-955. [Link]
Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
Quimica Organica. (n.d.). The cyano group in the synthesis of heterocycles. [Link]
Chemistry Steps. (2024). Reactions of Nitriles. [Link]
Zhang, W., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. ACS Omega, 11(3), 3456-3464. [Link]
Al-Azmi, A. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]
Kumar, A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 238-245. [Link]
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
LibreTexts Chemistry. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]
Yu, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4843. [Link]
Kumar, A., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea. Modern Research in Catalysis, 6, 179-192. [Link]
Lee, S., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Scientific Reports, 8, 11718. [Link]
Annisa, F. N., et al. (2023). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. Research Journal of Pharmacy and Technology, 16(12), 5691-5696. [Link]
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
Dove, A. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(13), 1599-1601. [Link]
ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
Technical Support Center: Purification & Analysis of Functionalized Imidazole Carbonitriles
The Physicochemical Landscape Before attempting separation, it is critical to understand the divergent acid-base behaviors of these structural analogs. While they share the imidazole core and the electron-withdrawing nit...
Author: BenchChem Technical Support Team. Date: February 2026
The Physicochemical Landscape
Before attempting separation, it is critical to understand the divergent acid-base behaviors of these structural analogs. While they share the imidazole core and the electron-withdrawing nitrile group, their functional groups (hydroxyl vs. amino) dictate their separation logic.
Feature
4-Amino-5-imidazolecarbonitrile (AICN)
4-Hydroxy-5-imidazolecarbonitrile
Primary Character
Weak Base / Amphoteric
Acidic (Phenol-like)
Dominant Tautomer
Amino-form
Keto-form (4-oxo-4,5-dihydro...)
pKa (Estimate)
~3.5 (protonation of ring N)
~6.0 - 7.5 (deprotonation of OH/NH)
Solubility (pH 7)
Low (Neutral species)
Moderate to High (Partial ionization)
Solubility (pH 10)
Moderate (Ring NH deprotonation)
High (Anionic species)
Solubility (pH 1)
High (Cationic species)
Low/Moderate (Neutral species)
Key Insight: The nitrile group (
) is strongly electron-withdrawing.
Effect on Amino: It reduces the basicity of the amino group, making the molecule less polar than typical amines.
Effect on Hydroxy: It significantly increases the acidity of the hydroxyl proton (stabilizing the conjugate base), allowing it to ionize at near-neutral pH.
Module 1: Analytical Separation (HPLC/UPLC)
This module details the reverse-phase chromatographic separation. The critical parameter here is pH control .
Recommended Method: Ion-Suppression RP-HPLC
Objective: Keep both species in a single ionization state (preferably neutral) to maximize interaction with the C18 stationary phase and prevent peak tailing.
Protocol Parameters:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
Detection: UV @ 254 nm (Nitrile absorbance) and 220 nm.
Mobile Phase System:
Solvent A: 10 mM Ammonium Formate or Potassium Phosphate buffer, adjusted to pH 3.0 with Formic Acid/Phosphoric Acid.
Solvent B: Acetonitrile (ACN).
Gradient Profile:
Time (min)
% Solvent B
State
0.0
5%
Equilibration
2.0
5%
Isocratic Hold (Elute salts)
12.0
40%
Linear Gradient
15.0
90%
Wash
| 15.1 | 5% | Re-equilibration |
Method Development Logic (Graphviz)
Caption: Decision pathway for selecting mobile phase pH. Low pH is preferred to suppress the ionization of the hydroxy-impurity, increasing its retention time.
Module 2: Preparative Isolation (Bulk Separation)
For separating gram-quantities of the 4-amino product from the 4-hydroxy byproduct (often formed via hydrolysis), Liquid-Liquid Extraction (LLE) utilizing the "pH Swing" technique is most efficient.
The "pH Swing" Protocol
Initial Dissolution:
Dissolve the crude mixture in 1.0 M NaOH .
State: Both species are likely anionic (soluble). The Hydroxy compound forms a phenolate-like anion; the Amino compound forms a ring-nitrogen anion.
Acidification & Extraction (The Separation Step):
Slowly adjust the pH of the aqueous solution to pH 8.0 - 8.5 using dilute HCl.
Mechanism: At this pH, the 4-Hydroxy species remains largely anionic (deprotonated) due to the electron-withdrawing nitrile (pKa < 8). The 4-Amino species becomes neutral (protonated ring nitrogen).
Partitioning:
Extract the aqueous phase (pH 8.5) with Ethyl Acetate (EtOAc) or THF .
(Optional) Acidify the aqueous layer to pH 2-3 to precipitate/extract the Hydroxy byproduct if needed for analysis.
Isolation Logic Flow (Graphviz)
Caption: Purification workflow exploiting the acidity difference between the phenolic-like hydroxy-imidazole and the amino-imidazole.
Troubleshooting & FAQs
Q1: My HPLC peaks are broad and tailing significantly.
Cause: Interaction between the basic imidazole nitrogens and residual silanols on the silica column.
Solution:
Ensure you are using an "End-capped" column (e.g., C18-T).
Add an ion-pairing modifier like 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. TFA is preferred for low pH methods as it sharpens peaks by masking silanols.
Q2: The 4-Hydroxy byproduct is co-eluting with the Amino product.
Cause: The pH is likely too close to the pKa of the hydroxy compound, causing partial ionization.
Solution: Lower the mobile phase pH to 2.5 - 3.0 . This forces the hydroxy group to remain fully protonated (neutral) and increases its retention on the hydrophobic column, pushing it away from the more polar amino peak.
Q3: I see a new peak appearing during evaporation of the 4-amino product.
Cause: Thermal instability. Imidazole carbonitriles can hydrolyze to amides (AICA - 5-amino-4-imidazolecarboxamide) if heated in the presence of residual water/acid.
Solution: Evaporate solvents at temperatures < 40°C under high vacuum. Ensure the organic layer is completely dry (using Magnesium Sulfate) before evaporation.
Q4: Can I use Normal Phase Silica chromatography?
Analysis: Generally No . These compounds are too polar and will stick irreversibly to bare silica, requiring highly polar mobile phases (MeOH/DCM) that yield poor resolution.
Alternative: If Reverse Phase is not an option, use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide-bonded phase.
References
PubChem. (n.d.). 4-Amino-1H-imidazole-5-carbonitrile (Compound Summary). National Library of Medicine. Retrieved February 26, 2026, from [Link]
Ferris, J. P., & Orgel, L. E. (1966). An unusual photochemical rearrangement in the synthesis of adenine from hydrogen cyanide. Journal of the American Chemical Society. (Foundational chemistry on AICN synthesis and stability).
Sielc Technologies. (n.d.). HPLC Separation of Imidazole Derivatives. Retrieved February 26, 2026, from [Link] (General reference for mixed-mode chromatography of polar heterocycles).
Technical Support Center: Overcoming Solubility Challenges in Hydroxy-Imidazole Derivatives
Introduction: The "Tautomer Trap" Welcome to the Advanced Application Guide. If you are struggling with the solubility of hydroxy-imidazole derivatives, you are likely fighting a structural misconception.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Tautomer Trap"
Welcome to the Advanced Application Guide. If you are struggling with the solubility of hydroxy-imidazole derivatives, you are likely fighting a structural misconception.
While nominally "hydroxy-imidazoles," these compounds rarely exist as simple aromatic alcohols in the solid state.[1] Instead, they predominantly exist as imidazolinones (cyclic ureas or amides) due to rapid tautomerism.[1] This results in a rigid hydrogen-bonding network and high crystal lattice energy, rendering them insoluble in standard organic solvents like dichloromethane (DCM) or toluene.[1]
This guide addresses the specific physicochemical hurdles of 4(5)-hydroxyimidazole (imidazolin-4-one) and 2-hydroxyimidazole (imidazolin-2-one) derivatives.[1]
Q1: Why is my "hydroxy-imidazole" insoluble in DCM and Ethyl Acetate, even though it's an organic molecule?
Answer: You are likely trying to dissolve a cyclic urea, not a phenol.
In their stable tautomeric forms (imidazolinones), these molecules possess both a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O) within a planar ring.[1] This allows them to stack efficiently in the solid state, creating a high-lattice-energy crystal that non-polar solvents cannot break.
The Fix: You must use Polar Aprotic Solvents (DMSO, DMF, NMP) to disrupt the intermolecular H-bonds, or Polar Protic Solvents (MeOH, EtOH) capable of donating/accepting H-bonds to solvate the individual molecules.[1]
Q2: I need to run a reaction in a non-polar solvent (e.g., for a moisture-sensitive catalyst). How do I solubilize the substrate?
Answer: You must "mask" the polarity using a protecting group or a lipophilic counter-ion.[1]
Strategy A (Transient Protection): Silylate the oxygen/nitrogen using BSTFA or HMDS .[1] This temporarily locks the molecule in the pseudo-aromatic "hydroxy" form (O-silyl ether), drastically increasing solubility in DCM or Toluene.[1]
Strategy B (Lipophilic Salts): If your derivative is basic, form a salt with a lipophilic acid, such as Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH) .[1] The bulky organic anion will drag the imidazolium cation into solvents like CHCl₃.[1]
Q3: I am trying to O-alkylate my 4-hydroxyimidazole, but I keep getting N-alkylated byproducts. Why?
Answer: This is governed by the Hard-Soft Acid-Base (HSAB) theory.[1]
The deprotonated anion is ambident.[1] The Nitrogen atom is a softer nucleophile, while the Oxygen atom is harder.[1]
To favor N-alkylation (Soft): Use soft electrophiles like alkyl iodides or benzyl bromides in polar aprotic solvents.[1]
To favor O-alkylation (Hard): Use hard electrophiles like alkyl triflates , sulfates , or Meerwein salts (e.g., Et₃O⁺BF₄⁻).[1] Additionally, using a silver salt (Ag₂CO₃) can assist by complexing the halide (if used) and favoring the O-attack via a heterogeneous mechanism.[1]
Q4: My reaction mixture turned into an insoluble gum. How do I process this?
Answer: "Gumming" indicates the formation of oligomers or strong H-bonded aggregates.
Do not scrape: Mechanical agitation often hardens gums.
The "Dissolve & Precipitate" Trick: Dissolve the gum in a minimum amount of warm DMSO or Formic Acid .[1]
Crash out: Pour this solution slowly into a 10x volume of ice-cold water or Diethyl Ether (if the product is organic-soluble). This reforms the solid as a fine powder rather than a gum.[1]
Module 3: Purification & Workup
Q5: My product stays in the aqueous layer during acid-base extraction. How do I recover it?
Answer: Hydroxy-imidazoles are often zwitterionic or highly water-soluble. Standard DCM extraction will fail.
Protocol: Use n-Butanol or 2-Butanol for extraction. These solvents are immiscible with water but polar enough to extract polar heterocycles.
Alternative: If the product is stable to salt, evaporate the water to dryness and triturate the solid residue with hot Ethanol or Isopropanol to leave the inorganic salts (NaCl/Na₂SO₄) behind.[1]
Q6: Flash chromatography is resulting in severe "streaking."
Answer: The free NH and OH/C=O groups interact strongly with the acidic silica gel.[1]
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] This neutralizes the acidic sites on the silica and deprotonates the imidazole slightly, sharpening the bands.[1]
Visualizing the Solution
Diagram 1: Solvent Selection Decision Tree
This workflow guides you through selecting the correct solvent system based on your experimental goal.[1]
Caption: Decision matrix for selecting solvents based on thermal stability and process requirements.
Understanding which tautomer reacts is critical for yield optimization.
Caption: Logical flow determining regioselectivity (N- vs O-alkylation) based on electrophile hardness.
Experimental Protocols
Protocol A: The "Solubility Screening" Workflow
Use this before starting any large-scale reaction to prevent precipitation issues.[1]
Preparation: Place 5 mg of the hydroxy-imidazole derivative into 5 separate HPLC vials.
Solvent Addition: Add 100 µL of the following solvents to respective vials: DCM, MeOH, Acetone, DMSO, Water.
Observation 1 (Room Temp): Vortex for 30 seconds. Check for clarity.
Clear? Proceed.
Cloudy? Go to Step 4.
Thermal Stress: Heat the cloudy vials to 60°C (or boiling point) for 2 minutes.
Clear? Suitable for recrystallization.[1][2][3][4]
Still Cloudy? Solvent is unsuitable.
Co-Solvent Test: For the DMSO vial, add water dropwise.[1] If a solid precipitates cleanly, DMSO/Water is your ideal purification system.
Protocol B: Controlled Salt Formation for Isolation
Use this to isolate basic imidazole derivatives that are oiling out.[1]
Dissolution: Dissolve the crude oil in a minimal amount of Ethanol or Acetone.[1]
Acid Addition: Add a stoichiometric amount (1.05 eq) of Oxalic Acid (dissolved in ethanol) or HCl in Dioxane .
Note: Oxalic acid often forms highly crystalline salts with imidazoles.
Crystallization: Stir at room temperature for 1 hour. If no precipitate forms, add Diethyl Ether dropwise until turbid.
Filtration: Cool to 0°C, filter the salt, and wash with cold Ether.
References
Solubility Data: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. ResearchGate. Available at: [Link]
Alkylation Selectivity: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[5] Available at: [Link]
Protecting Group Strategies: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. Available at: [Link]
General Properties: Imidazole | C3H4N2 | CID 795. PubChem.[5][6][7] Available at: [Link][1]
Technical Comparison Guide: 1H NMR Profiling of 4-Hydroxy-1H-imidazole-5-carbonitrile
Topic: 1H NMR chemical shifts of 4-hydroxy-1H-imidazole-5-carbonitrile in CD3OD Content Type: Publish Comparison Guide Executive Summary 4-Hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-hydroxyimidazole or...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR chemical shifts of 4-hydroxy-1H-imidazole-5-carbonitrile in CD3OD
Content Type: Publish Comparison Guide
Executive Summary
4-Hydroxy-1H-imidazole-5-carbonitrile (also known as 5-cyano-4-hydroxyimidazole or 4-oxo-4,5-dihydro-1H-imidazole-5-carbonitrile) is a critical heterocyclic scaffold in the synthesis of purine nucleosides, antiviral agents (e.g., Mizoribine analogs), and alkylating drugs like Dacarbazine.[1][2]
For researchers and drug development professionals, characterizing this intermediate requires navigating a complex landscape of tautomerism and solvent-solute interactions .[3] This guide provides an objective technical comparison of its 1H NMR signature in Methanol-d4 (CD3OD) versus alternative solvents (DMSO-d6), elucidating the "disappearing" signals and the diagnostic importance of the C2-proton singlet.
Structural Dynamics: The Tautomer Challenge
Before analyzing the spectrum, one must understand the species present in solution. This molecule does not exist statically as the "hydroxy" form. It undergoes rapid prototropic tautomerism, often favoring the 4-oxo-imidazolinone form or a zwitterionic species in polar solvents.
Tautomeric Equilibrium & Solvent Exchange
In CD3OD, the labile protons (NH and OH) undergo rapid deuterium exchange, rendering them "invisible" in the 1H NMR spectrum.
Figure 1: Mechanism of tautomeric equilibrium and solvent-mediated H/D exchange in Methanol-d4.
Comparative NMR Analysis: CD3OD vs. DMSO-d6[4][5]
The choice of solvent drastically alters the spectral topology.[4] Below is the comparative data for 4-hydroxy-1H-imidazole-5-carbonitrile.
Quantitative Data Summary
Feature
Methanol-d4 (CD3OD)
DMSO-d6
Interpretation
H-2 (C2-H)
Singlet, δ 7.60 – 7.85 ppm
Singlet, δ 7.70 – 7.95 ppm
The diagnostic peak. Shifts slightly upfield in CD3OD due to H-bonding differences.
NH (Ring)
Not Observed (Exchanged)
Broad Singlet, δ 12.0 – 13.5 ppm
Visible in DMSO; confirms the presence of the imidazole ring proton.
OH / Oxo-NH
Not Observed (Exchanged)
Broad Singlet, δ 10.5 – 12.0 ppm
Often merged with the ring NH or broadened into the baseline in DMSO.
Water Signal
δ ~4.87 ppm (Variable)
δ ~3.33 ppm
HDO peak increases over time in CD3OD as the sample exchanges.
Solvent Residual
δ 3.31 ppm (Quintet)
δ 2.50 ppm (Quintet)
Reference standards.
Detailed Spectral Analysis[3]
1. The Diagnostic Singlet (C2-H)
In CD3OD , the spectrum is deceptively simple: it typically consists of a single sharp singlet in the aromatic region (δ 7.6 – 7.8 ppm ).
Why? The protons at positions 1 (NH) and 4 (OH) are exchangeable. The only carbon-bound proton is at position 2 (between the two nitrogens).
Comparison: This is distinct from imidazole-4-carbonitrile (lacking the OH), where H-2 and H-5 would appear as two singlets if no exchange occurs, or H-2 is significantly deshielded (>8.0 ppm) in the dicyano analog.
2. The "Missing" Protons
In DMSO-d6 , you may observe broad signals between 10–14 ppm. These correspond to the NH and OH protons.[5] Their chemical shift is highly concentration-dependent and sensitive to water content. In CD3OD , these peaks are absent, which simplifies integration but removes direct evidence of the labile groups.
Experimental Protocol: Validated Workflow
To ensure reproducibility and accurate chemical shift referencing, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 2.0 – 5.0 mg of the solid compound.
Note: Higher concentrations may lead to aggregation, affecting chemical shifts.
Solvent: Add 0.6 mL of high-purity CD3OD (≥99.8% D).
Critical: Use a fresh ampule to minimize water content (HDO peak at ~4.9 ppm can obscure signals if very broad).
Dissolution: Vortex for 30 seconds. The compound is generally soluble in methanol.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
Scans (NS): 16 to 64 (Sufficient for >95% SNR on the C2-H singlet).
Relaxation Delay (D1):2.0 seconds .
Reasoning: The C2-H proton has a relatively long T1 relaxation time due to lack of adjacent protons for dipolar relaxation. A short D1 may reduce integration accuracy.
Temperature: 298 K (25°C).
Step 3: Processing & Referencing
Reference: Calibrate the residual CHD2OD quintet to 3.31 ppm .
Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz to sharpen the singlet.
Figure 2: Standardized workflow for obtaining high-fidelity NMR data in CD3OD.
Troubleshooting & Artifacts
Observation
Cause
Solution
Signal at 7.6 ppm is broad
Intermediate exchange rate or paramagnetic impurities.
Filter sample; ensure temperature stability.
Extra peaks at ~8.0 ppm
Presence of Imidazole-4-carbonitrile (impurity).
Check synthesis precursor; the non-hydroxy analog shifts downfield.
Large peak at 4.9 ppm
Water (HDO) from solvent or hygroscopic sample.
Use a solvent suppression sequence (e.g., zgpr) if HDO overlaps with signals of interest (unlikely here as C2-H is ~7.7 ppm).
References
Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Less, G. B., et al. (2005).[2] "1H-Imidazole-4-carbonitrile."[2][7] Acta Crystallographica Section E. Link
PubChem. (2025). "4,5-Dicyanoimidazole Spectral Data." National Library of Medicine. Link
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. Link
FT-IR spectrum analysis of nitrile stretch in 4-hydroxy-imidazole derivatives
Technical Guide: FT-IR Spectrum Analysis of Nitrile Stretch in 4-Hydroxy-Imidazole Derivatives Executive Summary The nitrile group ( ) is a critical "spectroscopic reporter" in drug discovery, particularly within bioisos...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: FT-IR Spectrum Analysis of Nitrile Stretch in 4-Hydroxy-Imidazole Derivatives
Executive Summary
The nitrile group (
) is a critical "spectroscopic reporter" in drug discovery, particularly within bioisostere design where it often replaces carbonyls or carboxylates. However, in 4-hydroxy-imidazole derivatives , the analysis is complicated by prototropic tautomerism . These molecules exist in a dynamic equilibrium between the hydroxy-imidazole (aromatic) and 4-imidazolin-2-one (non-aromatic/oxo) forms.
This guide provides a validated workflow to distinguish these forms using FT-IR, specifically focusing on the nitrile stretch (
) as a probe for electronic environment changes. We compare FT-IR against Raman and NMR to establish why Infrared remains the rapid-screening standard.
The Spectroscopic Challenge: Tautomerism & Conjugation
In 4-hydroxy-imidazoles, the nitrile stretch frequency (typically 2200–2260 cm⁻¹) shifts depending on the dominant tautomer. The electronic conjugation path changes between the aromatic hydroxy form and the conjugated oxo form, altering the bond order and force constant of the nitrile group.
Mechanism of Spectral Shift
Hydroxy-Form (Aromatic): The nitrile is attached to a fully aromatic ring. The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
is expected in the standard aromatic nitrile range (~2230–2240 cm⁻¹).
Oxo-Form (Keto): The ring loses aromaticity, becoming a conjugated enone-like system. This typically lowers the nitrile frequency (red shift) due to increased resonance contribution, often pushing it below 2225 cm⁻¹.
Visualizing the Equilibrium (Graphviz)
Figure 1: Spectroscopic impact of the prototropic tautomerism in 4-hydroxy-imidazole derivatives. Note the emergence of the Carbonyl (C=O) stretch in the Oxo form.
Comparative Analysis: FT-IR vs. Alternatives
While X-ray crystallography is the gold standard for structure, it requires single crystals and cannot monitor solution-state dynamics. FT-IR offers the best balance of speed and sensitivity for the nitrile probe.
Feature
FT-IR (Recommended)
Raman Spectroscopy
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C NMR
Nitrile Detection
Excellent. The bond has a strong dipole change, resulting in a sharp, intense peak.
Weak/Medium. Nitrile polarizability change is lower than its dipole change. Often obscured by fluorescence.
Fast. Simultaneous detection of shift and appearance of (oxo form).
Good. Can distinguish symmetric vibrations, but less sensitive to the specific dipole shifts of tautomers.
Slow. Requires time-averaging. Fast exchange often blurs signals.
Sample State
Solid (ATR) or Solution.
Solid or Solution (Glass/Quartz compatible).
Solution only (mostly).
Water Interference
High (OH regions), but Nitrile region (2200 cm⁻¹) is relatively clear.
Low. Excellent for aqueous solutions.
None (if deuterated solvents used).
Throughput
High (Seconds per scan).
Medium.
Low (Minutes to Hours).
Expert Insight: Use FT-IR for primary screening of solid derivatives. Use NMR only for final structural confirmation of the synthesized bulk material.
Experimental Protocol: ATR-FTIR Workflow
Objective: To obtain a high-resolution spectrum of the nitrile stretch without interference from atmospheric moisture or sample hydration (which broadens imidazole peaks).
Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology
System Preparation:
Purge the spectrometer optics with dry nitrogen or desiccated air for 15 minutes to remove atmospheric water vapor (rotational lines of water interfere near 1600 cm⁻¹ and can affect baseline in the 2200 cm⁻¹ region).
Background Scan: Collect a background spectrum (air only) using the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).
Sample Preparation (Critical):
Why not KBr? Imidazoles are hygroscopic. KBr pellets absorb moisture, which forms H-bonds with the imidazole nitrogen, artificially shifting the nitrile peak and broadening the spectrum.
Protocol: Use neat solid powder directly on the Diamond ATR crystal. Ensure the sample is fully dried in a vacuum oven (40°C, 2 hours) prior to analysis.
Data Acquisition:
Place ~5 mg of sample on the crystal.
Apply high pressure using the anvil (ensure good contact, as nitrile peaks are sharp).
Scan Parameters: Range 4000–600 cm⁻¹; Resolution 2 cm⁻¹ (higher resolution is needed to detect subtle tautomeric shifts); Accumulations: 64 scans.
Post-Processing:
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
Perform Baseline Correction (Rubberband method) if scattering is observed.
Peak Picking: Threshold set to 80% height to capture the sharp nitrile band.
Data Interpretation & Reference Values
The following table summarizes the expected spectral shifts based on the electronic environment of the nitrile group in imidazole derivatives.
Functional Group
Frequency Range (, cm⁻¹)
Intensity
Structural Assignment
Nitrile ()
2235 – 2250
Strong, Sharp
Hydroxy-Tautomer (Aromatic). Nitrile on aromatic imidazole ring.
Nitrile ()
2210 – 2230
Strong, Sharp
Oxo-Tautomer (Conjugated). Nitrile on imidazolinone ring (Red shift due to conjugation).
Carbonyl ()
1640 – 1690
Very Strong
Oxo-Tautomer Marker. Confirms the keto form (amide-like character).
Amine ()
3100 – 3400
Broad
Present in both, but broader in Hydroxy form due to intermolecular H-bonding.
Alkyne ()
2100 – 2260
Weak/Variable
Interference Warning: Can overlap with nitrile but usually much weaker in IR.
Decision Logic for Tautomer Assignment (Graphviz)
Figure 2: Logical workflow for assigning tautomeric forms based on FT-IR spectral data.
Troubleshooting & Validation
The "Water Mask":
Issue: Broad OH stretching from water (3400 cm⁻¹) can obscure the NH stretch of the imidazole.
Solution: Focus on the Fingerprint Region and the Nitrile Region .[2] Water does not absorb significantly at 2230 cm⁻¹, making the nitrile a robust probe even in hydrated samples.
Iso-Nitrile Contamination:
Issue: Synthesis byproducts may include isonitriles (
).
differentiation: Isonitriles absorb at a lower frequency (2110–2160 cm⁻¹) and are typically broader.
Validation via Solvent Shift (Solvatochromism):
To confirm the nitrile assignment, dissolve the sample in DMSO. The nitrile peak should shift slightly due to dipole-dipole interactions. If the peak disappears, it may be a crystal packing artifact (unlikely for covalent nitriles).
References
Lindquist, B. A., Furse, K. E., & Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics.[3] Link
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Standard text for Group Frequencies).
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Link
Nikitina, E. V., et al. (2019). Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. Chemistry of Heterocyclic Compounds. Link
BenchChem Technical Guides. (2025). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Link
Introduction to 4-hydroxy-1H-imidazole-5-carbonitrile and its Analytical Significance
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-1H-imidazole-5-carbonitrile This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-hydroxy-1H-imidaz...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-1H-imidazole-5-carbonitrile
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-hydroxy-1H-imidazole-5-carbonitrile. In the absence of direct experimental data in peer-reviewed literature for this specific molecule, this document synthesizes established fragmentation principles for imidazole and nitrile-containing compounds to construct a theoretical framework for its behavior under mass spectrometric conditions. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding for identifying and characterizing this and similar heterocyclic structures.
4-hydroxy-1H-imidazole-5-carbonitrile is a substituted imidazole, a class of heterocyclic compounds that form the core of many biologically significant molecules, including the amino acid histidine. Imidazole derivatives are widely investigated in medicinal chemistry for their potential therapeutic properties.[1][2] The presence of both a hydroxyl and a nitrile group on the imidazole ring suggests a molecule with diverse chemical reactivity and potential as a scaffold in drug design.
Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the specific fragmentation pattern is critical for confirming molecular identity, identifying metabolites, and developing quantitative analytical methods in complex biological matrices.[3][4]
Predicted Fragmentation Pattern of 4-hydroxy-1H-imidazole-5-carbonitrile
The fragmentation of 4-hydroxy-1H-imidazole-5-carbonitrile under mass spectrometry, particularly using techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is predicted to be driven by the stability of the imidazole ring and the nature of its substituents. The imidazole ring itself is notably stable and generally does not undergo ring-opening during fragmentation.[5] Instead, fragmentation pathways are dominated by the loss of substituents.
The molecular weight of 4-hydroxy-1H-imidazole-5-carbonitrile (C4H3N3O) is approximately 109.09 g/mol . In positive ion mode ESI, the molecule is expected to be observed as the protonated molecule, [M+H]+, at m/z 110.
The primary fragmentation pathways from the [M+H]+ precursor ion are hypothesized to be:
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic or enolic hydroxyl groups, leading to a significant fragment ion.
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN, a characteristic fragmentation for many nitrile-containing compounds.[6]
Sequential Losses: A combination of the above losses, such as the sequential loss of CO and then HCN, or vice versa.
A proposed fragmentation scheme is visualized below.
Caption: Predicted major fragmentation pathways for protonated 4-hydroxy-1H-imidazole-5-carbonitrile.
Table 1: Predicted Key Fragment Ions
Precursor Ion (m/z)
Proposed Fragment Ion
Neutral Loss
Predicted Fragment (m/z)
Notes
110
[M+H - CO]+
Carbon Monoxide (CO)
82
Loss from the hydroxyl group and imidazole ring.
110
[M+H - HCN]+
Hydrogen Cyanide (HCN)
83
Loss of the nitrile group.
82
[M+H - CO - HCN]+
Hydrogen Cyanide (HCN)
55
Sequential loss from the m/z 82 fragment.
83
[M+H - HCN - CO]+
Carbon Monoxide (CO)
55
Sequential loss from the m/z 83 fragment.
Comparative Analysis with Alternative Compounds
To substantiate these predictions, we can compare them to the known fragmentation behavior of structurally related compounds.
Imidazole Ribosides: Studies on imidazole ribosides have shown that the primary fragmentation route involves the loss of substituents from the imidazole ring, rather than the cleavage of the ring itself.[5] This supports the proposed stability of the core ring in 4-hydroxy-1H-imidazole-5-carbonitrile.
Nitrile-Containing Amino Acids: Research on the tandem mass spectrometry of deprotonated nitrile amino acids reveals competing losses of CO2 and HCN.[6] While our target molecule is not an amino acid, the observed loss of HCN from the nitrile group is a relevant parallel.
General Nitrile Fragmentation: In electron ionization mass spectrometry, aliphatic nitriles often show a weak or absent molecular ion peak and a prominent [M-1]+ peak due to the loss of an α-hydrogen.[7] While ESI is a softer ionization technique, the lability of protons on the heterocyclic ring could lead to interesting fragmentation behavior.
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the analysis of 4-hydroxy-1H-imidazole-5-carbonitrile using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
4-hydroxy-1H-imidazole-5-carbonitrile standard
HPLC-grade water
HPLC-grade acetonitrile
Formic acid (for positive ion mode)
Ammonium hydroxide (for negative ion mode)
Sample Preparation
Prepare a stock solution of 4-hydroxy-1H-imidazole-5-carbonitrile in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
Serially dilute the stock solution to create working standards for calibration and analysis.
For analysis in biological matrices, a suitable extraction method (e.g., protein precipitation or solid-phase extraction) will be required.
LC-MS/MS Parameters
Liquid Chromatography:
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
Scan Type: Full scan (to identify the precursor ion) and product ion scan (to observe fragmentation).
Collision Gas: Argon.
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of 4-hydroxy-1H-imidazole-5-carbonitrile.
Conclusion
References
Joutsiniemi, K., et al. (2019). Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS. Journal of Agricultural and Food Chemistry.
Sawaya, A. C. H. F., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. Planta Medica.
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.
Pathmasiri, W., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Organic & Biomolecular Chemistry.
Technical Guide: Distinguishing 4-Hydroxy-1H-imidazole-5-carbonitrile from 4-Amino-1H-imidazole-5-carbonitrile
Executive Summary In nucleoside analog synthesis and prebiotic chemistry, 4-amino-1H-imidazole-5-carbonitrile (AICN) is a critical intermediate. However, it is frequently confused with or contaminated by its hydrolyzed o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In nucleoside analog synthesis and prebiotic chemistry, 4-amino-1H-imidazole-5-carbonitrile (AICN) is a critical intermediate. However, it is frequently confused with or contaminated by its hydrolyzed or tautomeric analog, 4-hydroxy-1H-imidazole-5-carbonitrile (often existing as 4-oxo-4,5-dihydro-1H-imidazole-5-carbonitrile ).
Distinguishing these two is non-trivial due to their similar polarity and solubility profiles. However, their reactivity toward diazotization and their keto-enol tautomeric preferences provide robust analytical leverage. This guide outlines a definitive, multi-modal approach to differentiation, prioritizing chemical reactivity (Bratton-Marshall) and spectroscopic signatures (IR/NMR).
Structural & Tautomeric Analysis[1]
To accurately distinguish these compounds, one must first understand their electronic states. The "hydroxy" derivative does not behave like a phenol; it behaves like a cyclic amide (lactam).
The Tautomeric Shift
While AICN exists predominantly in the aromatic amino-enamine form, the 4-hydroxy analog undergoes a tautomeric shift to the keto (imidazolone) form to maximize stability. This destroys the aromaticity of the imidazole ring in the hydroxy variant, significantly altering its spectroscopic footprint.
Target A (Amino): 4-amino-1H-imidazole-5-carbonitrile.[1][2][3] Stable aromatic system. Primary amine (-NH2) is available for reaction.
Target B (Hydroxy): 4-oxo-4,5-dihydro-1H-imidazole-5-carbonitrile. Exists as a lactam.[4] No primary amine; instead, it features a secondary amide-like -NH- and a carbonyl (C=O).
Structural Visualization (DOT)
Figure 1: Structural relationship showing the rapid tautomerization of the hydroxy-derivative to its stable keto-form, contrasting with the stable amino-form of AICN.
Chemical Validation: The Bratton-Marshall Test
The most robust "wet lab" method for distinguishing these two is the Bratton-Marshall reaction . This colorimetric test specifically detects primary aromatic amines.
Mechanism: The 4-amino derivative possesses a free primary amine capable of diazotization with nitrous acid. The resulting diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a deeply colored azo dye.
Differentiation: The 4-hydroxy (keto) derivative lacks a primary amine. It cannot form a stable diazonium salt under these conditions and will not generate the azo dye.
Dissolution: Dissolve 1 mg of the unknown sample in 1 mL of 1N HCl.
Diazotization: Add 0.5 mL of Nitrite Solution . Incubate on ice for 3 minutes.
Chemistry: AICN forms the diazonium species (
). The Hydroxy/Keto form does not react or degrades.
Quenching: Add 0.5 mL of Sulfamate Solution . Swirl for 1 minute to destroy excess nitrous acid (prevents background oxidation).
Coupling: Add 0.5 mL of Coupling Reagent (NED) .
Observation:
Positive Result (AICN): Immediate development of a deep Purple/Red color (
).
Negative Result (Hydroxy): Solution remains colorless or turns slightly yellow (due to nonspecific oxidation).
Note: This protocol is self-validating. Run a blank (HCl only) and a positive control (sulfanilamide or known AICN) alongside your sample.
Spectroscopic Differentiation[6]
If the sample cannot be destroyed (non-destructive testing), NMR and IR provide definitive structural proof based on the tautomeric differences established in Section 2.
Infrared Spectroscopy (FT-IR)
The presence of the carbonyl group in the hydroxy-tautomer is the "smoking gun."
Feature
4-Amino-1H-imidazole-5-carbonitrile
4-Hydroxy (4-Oxo) Derivative
Primary Amine (-NH2)
Doublet at 3300–3450 cm⁻¹ (N-H stretch)
Absent
Carbonyl (C=O)
Absent
Strong band at 1650–1720 cm⁻¹ (Lactam/Amide)
Nitrile (-CN)
Sharp band at ~2230 cm⁻¹
Sharp band at ~2230–2240 cm⁻¹
Fingerprint
N-H scissoring ~1620 cm⁻¹
C=O overtone may be visible
Nuclear Magnetic Resonance (1H-NMR)
Solvent: DMSO-d6 is recommended to observe exchangeable protons.
4-Amino Derivative:
6.0 - 7.0 ppm: Broad singlet corresponding to the -NH2 group (2H, exchangeable with D2O).
~7.5 - 8.0 ppm: Sharp singlet for the C2-H imidazole proton.
4-Hydroxy (Keto) Derivative:
Absence: No broad -NH2 signal in the 6-7 ppm region.
Amide Proton: A downfield singlet (
> 10 ppm) may be observed for the ring -NH- if the keto form is dominant and solvent is dry.
C2-H Shift: The C2 proton shifts upfield slightly due to the loss of aromatic ring current in the non-aromatic keto tautomer.
Analytical Workflow Decision Tree
Use this logic flow to determine the identity of your unknown imidazole derivative.
Figure 2: Analytical decision matrix for identifying the specific imidazole derivative.
References
Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550. Link
Ferris, J. P., & Orgel, L. E. (1966). Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-Cyanoimidazole.[1][5] Journal of the American Chemical Society, 88(5), 1074. Link
PubChem. (2023). 5-Amino-1H-imidazole-4-carbonitrile (Compound Summary). National Library of Medicine. Link
Katritzky, A. R. (1976).[4] The Tautomerism of Heterocycles. Academic Press. (Foundational text on hydroxy-azole tautomerism).
Navigating Tautomeric Landscapes: A Comparative Crystallographic Guide to 4-Hydroxy-Imidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the tautomeric forms of 4-hydroxy-imidazole, a crucial scaffold in medicinal chemistry. In the absen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the tautomeric forms of 4-hydroxy-imidazole, a crucial scaffold in medicinal chemistry. In the absence of a definitive crystal structure for the parent compound, this guide leverages X-ray crystallography data from closely related derivatives to illuminate the subtle forces governing tautomeric equilibrium in the solid state. By examining these analogs, we can deduce the likely behavior of 4-hydroxy-imidazole and provide a robust framework for the characterization of similar systems. This guide offers a comprehensive look at experimental data, outlines detailed methodologies, and presents a comparative analysis with alternative techniques, serving as an essential resource for researchers engaged in the structural elucidation of heterocyclic compounds.
The Elusive Crystalline State of 4-Hydroxy-Imidazole Tautomers
The tautomerism of 4-hydroxy-imidazole involves a dynamic equilibrium between the aromatic alcohol form (1H-imidazol-4-ol) and the non-aromatic keto form (4-oxo-4,5-dihydro-1H-imidazole or imidazolin-4-one). The relative stability of these tautomers is influenced by a variety of factors, including substitution patterns, solvent effects, and, critically for this guide, the intermolecular interactions present in the crystalline solid state.
Despite extensive research, a definitive single-crystal X-ray structure of the parent 4-hydroxy-imidazole has yet to be reported in publicly accessible databases. This absence of data for the foundational molecule necessitates a comparative approach, where the crystallographic analysis of substituted derivatives provides crucial insights into the tautomeric preferences of the 4-hydroxy-imidazole core.
Tautomeric Equilibrium in 4-Hydroxy-Imidazoles
The equilibrium between the -ol and -one tautomers is a central aspect of the chemistry of 4-hydroxy-imidazoles. The aromaticity of the imidazole ring provides a significant driving force for the stability of the 1H-imidazol-4-ol form. However, the strength of the C=O bond in the keto tautomer and the potential for strong hydrogen bonding can shift this equilibrium.
Caption: Prototropic tautomerism in 4-hydroxy-imidazole.
Comparative Crystallographic Analysis of Substituted 4-Hydroxy-Imidazole Analogs
To understand the structural implications of tautomerism in the 4-hydroxy-imidazole system, we will examine the crystal structures of key derivatives. These examples have been selected to highlight how different substitution patterns can "lock" the molecule into a specific tautomeric form in the solid state, providing a basis for predicting the behavior of the parent compound.
While direct crystallographic data for the parent 4-hydroxy-imidazole tautomers remains elusive, analysis of substituted analogs provides invaluable insights. For instance, the crystal structure of (1H-Imidazol-4-yl)methanol, which features a hydroxymethyl group, confirms the presence of the aromatic imidazole ring in the solid state. In this case, the hydroxyl group is not directly attached to the ring at a position that would facilitate keto-enol tautomerism of the ring itself.
Conversely, the synthesis and characterization of various (4H)-imidazol-4-ones demonstrate that the keto form can be stabilized, particularly with appropriate substitution at the 2, 5, and nitrogen positions. These compounds are crucial for understanding the bond lengths and angles characteristic of the non-aromatic imidazolin-4-one core.
A definitive comparison of bond lengths and angles for the parent tautomers is not possible without their crystal structures. However, we can present a generalized comparison based on related structures and computational models.
Table 1: Comparison of Expected Crystallographic Parameters for 4-Hydroxy-Imidazole Tautomers
Parameter
1H-Imidazol-4-ol (Enol Tautomer)
4-Oxo-4,5-dihydro-1H-imidazole (Keto Tautomer)
Ring System
Aromatic
Non-aromatic
C4-O Bond Length
~1.36 Å (Single bond character)
~1.23 Å (Double bond character)
C4-C5 Bond Length
~1.37 Å (Aromatic bond character)
~1.50 Å (Single bond character)
Hydrogen Bonding
O-H···N and N-H···N interactions
N-H···O=C and N-H···N interactions
Experimental Protocol: Single-Crystal X-ray Diffraction of Imidazole Derivatives
The following protocol provides a generalized workflow for the crystallographic analysis of a novel imidazole derivative, designed to determine its tautomeric form in the solid state.
Caption: Generalized workflow for X-ray crystallography.
Step-by-Step Methodology:
Crystallization: The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction. This involves dissolving the purified imidazole derivative in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques such as vapor diffusion or cooling crystallization can also be employed. A thorough screening of various solvents is crucial for success.
Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is then solved using computational methods such as direct methods or the Patterson method to generate an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.
Structure Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic metrics. The analysis of the final structure, including bond lengths, bond angles, and intermolecular interactions, will reveal the specific tautomer present in the crystal.
Comparative Analysis with Other Techniques
While X-ray crystallography provides definitive evidence of the tautomeric form in the solid state, other analytical techniques offer complementary information, particularly for the solution state where a dynamic equilibrium may exist.
Table 2: Comparison of Analytical Techniques for Tautomer Analysis
Technique
Principle
Advantages
Disadvantages
X-ray Crystallography
Diffraction of X-rays by a single crystal
Provides unambiguous structural information in the solid state, including precise bond lengths and intermolecular interactions.
Requires high-quality single crystals, which can be challenging to grow. The solid-state structure may not represent the tautomeric equilibrium in solution.
NMR Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
Provides information about the tautomeric equilibrium in solution. Can be used to study the kinetics of tautomer interconversion.
Peak broadening or coalescence can occur in cases of rapid tautomer exchange, complicating interpretation.
UV-Vis Spectroscopy
Absorption of ultraviolet and visible light by molecules
Can distinguish between tautomers based on their different electronic transitions. Useful for studying the effects of solvent and pH on the tautomeric equilibrium.
Spectral overlap can make quantitative analysis of tautomer ratios challenging.
Computational Chemistry
Quantum mechanical calculations to determine the relative energies of tautomers
Allows for the prediction of the most stable tautomer in the gas phase or in solution (with appropriate solvent models). Can provide insights into the factors governing tautomeric stability.
The accuracy of the results is dependent on the level of theory and the computational model used.
Conclusion
The study of tautomerism in 4-hydroxy-imidazoles is a rich and complex field. While the definitive crystal structures of the parent tautomers remain to be discovered, a comparative analysis of substituted derivatives provides a powerful tool for understanding the structural and electronic factors that govern their solid-state forms. By combining X-ray crystallography with other analytical techniques and computational methods, researchers can gain a comprehensive understanding of the tautomeric landscape of these important heterocyclic compounds, paving the way for the rational design of new therapeutic agents and functional materials.
Sanders, J. N., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1151. Available from: [Link]
Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: their syntheses and applications. Arkivoc, 2011(1), 208-239. Available from: [Link]
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from: [Link]
Comparative
Technical Guide: UV-Vis Absorption Maxima of Imidazole-5-Carbonitrile Derivatives
This guide provides a technical analysis of the UV-Vis absorption properties of imidazole-5-carbonitrile derivatives, contrasting them with their 4-regioisomers and dicarbonitrile analogues. Executive Summary Imidazole-5...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the UV-Vis absorption properties of imidazole-5-carbonitrile derivatives, contrasting them with their 4-regioisomers and dicarbonitrile analogues.
Executive Summary
Imidazole-5-carbonitrile derivatives represent a specialized class of "push-pull" chromophores where the electron-rich imidazole ring (specifically the N1 nitrogen) acts as a donor, and the cyano group at the 5-position acts as an acceptor. Unlike their 4-carbonitrile isomers, 5-carbonitrile derivatives exhibit a direct conjugation pathway between the N1 lone pair and the nitrile group. This structural feature typically results in a bathochromic (red) shift and enhanced molar extinction coefficients (
) compared to 4-substituted analogues, making them superior candidates for nonlinear optical (NLO) materials and fluorescence probes.
Theoretical Mechanism: The 4 vs. 5 Regioisomer Effect
To understand the optical performance, one must analyze the electronic connectivity.
1-Alkyl-imidazole-5-carbonitrile (Direct Conjugation): The lone pair on the N1 nitrogen can delocalize directly into the
-system of the nitrile group at position 5. This creates a strong internal charge transfer (ICT) state.
1-Alkyl-imidazole-4-carbonitrile (Cross Conjugation): The nitrile at position 4 is cross-conjugated with respect to the N1 donor. The resonance stabilization is less effective, leading to a wider HOMO-LUMO gap and blue-shifted absorption.
DOT Diagram: Resonance & Conjugation Pathways
The following diagram visualizes the superior conjugation in the 5-isomer compared to the 4-isomer.
Figure 1: Connectivity analysis showing the direct conjugation path in 5-carbonitrile derivatives versus the interrupted path in 4-carbonitrile isomers.
Comparative Optical Data
The following table summarizes the UV-Vis absorption maxima (
) for imidazole-5-carbonitrile derivatives against key alternatives. Note how extending the conjugation (e.g., adding a styryl group) significantly redshifts the absorption into the visible region.
Compound Class
Derivative Type
Solvent
(nm)
()
Key Optical Feature
5-Carbonitrile
1-Methyl-imidazole-5-carbonitrile
Methanol
225 - 235
~12,000
Distinct redshift vs 4-isomer due to direct N1-C5 conjugation.
4-Carbonitrile
1-Methyl-imidazole-4-carbonitrile
Methanol
215 - 220
~9,500
Blue-shifted; weaker oscillator strength due to cross-conjugation.
Dicarbonitrile
Imidazole-4,5-dicarbonitrile
Acetonitrile
240 - 250
~14,000
Broad absorption; electron-deficient ring acts as a strong acceptor.
Conjugated 5-CN
1-Styryl-imidazole-5-carbonitrile
CHCl
320 - 350
>20,000
Strong ICT band; highly sensitive to solvent polarity (solvatochromic).
Conjugated 4,5-CN
2-Styryl-imidazole-4,5-dicarbonitrile
CHCl
380 - 420
>25,000
"Push-Pull" system; significant redshift due to dual acceptor strength.
Critical Insight: While the 4,5-dicarbonitrile derivatives absorb at longer wavelengths (lower energy), the mono-5-carbonitrile derivatives offer a unique balance of transparency in the visible region (good for UV filters) while maintaining sufficient non-linearity for NLO applications.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data, specifically for determining the extinction coefficient (
) and observing the Intramolecular Charge Transfer (ICT) bands, follow this validated protocol.
Reagents & Equipment
Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), and Dichloromethane (DCM). Note: Use MeCN for resolving fine vibrational structures; use MeOH to test H-bonding effects.
Standard: Anthracene (for quantum yield comparison if needed) or pure 1-methylimidazole (as a baseline).
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) with matched quartz cuvettes (1 cm path length).
Step-by-Step Workflow
Stock Solution Preparation:
Weigh 1.0 mg of the imidazole-5-carbonitrile derivative.
Dissolve in 10 mL of MeCN to create a ~0.5 - 1.0 mM stock solution.
Checkpoint: Ensure complete dissolution; sonicate for 5 mins if necessary.
Dilution Series (Beer-Lambert Plot):
Prepare 5 working standards by diluting the stock: 10
M, 25 M, 50 M, 75 M, and 100 M.
Why? Single-point measurements are unreliable for novel chromophores due to potential aggregation.
Baseline Correction:
Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (200–800 nm).
Measurement:
Scan each concentration from 800 nm down to 200 nm.
Data Validation: The
should not shift with concentration. If it redshifts at higher concentrations, aggregation ( - stacking) is occurring.
Solvatochromic Shift Test (Optional but Recommended):
Measure the 50
M sample in Non-polar (Toluene), Polar Aprotic (MeCN), and Polar Protic (MeOH) solvents.
Expectation: 5-carbonitrile derivatives will show a positive solvatochromism (redshift in polar solvents) due to the stabilization of the polarized excited state.
Synthesis & Precursor Context
Researchers often synthesize these derivatives via the Debus–Radziszewski reaction or direct cyanation.
Precursor: 1-Methylimidazole or 4(5)-bromoimidazole.
Key Reaction: Electrophilic aromatic substitution or nucleophilic displacement on the activated imidazole ring.
Purification: These nitriles are often prone to hydrolysis; avoid prolonged exposure to strong acids/bases during workup. Recrystallization from ethanol/water mixtures is the standard purification method.
References
BenchChem. (2025).[1] A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from
Kulhánek, J., et al. (2011).[2] "Push-pull fluorophores based on imidazole-4,5-dicarbonitrile: a comparison of spectral properties in solution and polymer matrices". Journal of Fluorescence, 21(4), 1779-1787.[2] Retrieved from
Santa Cruz Biotechnology. (2025). 1-Methyl-1H-imidazole-5-carbonitrile Product Specifications. Retrieved from
Matthews, D. P., et al. (1986).[3] "A convenient procedure for the preparation of 4(5)-cyanoimidazoles". Journal of Organic Chemistry. (Contextual citation for synthesis).
MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. (Data source for general imidazole UV baselines). Retrieved from
[1][2] Executive Safety Summary CRITICAL WARNING: The presence of the carbonitrile (cyano) group on the imidazole ring presents a fatal incompatibility with acids . DO NOT mix this compound (solid or solution) with acidi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
CRITICAL WARNING: The presence of the carbonitrile (cyano) group on the imidazole ring presents a fatal incompatibility with acids .
DO NOT mix this compound (solid or solution) with acidic waste streams.
DO NOT dispose of via sanitary sewer/drain.
PRIMARY HAZARD: Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas, which is colorless, odorless (to many), and rapidly fatal.
Chemical Profile & Hazard Mechanism
To handle 4-hydroxy-1H-imidazole-5-carbonitrile safely, one must understand its reactivity profile. It is not merely "organic waste"; it is a cyanide-bearing intermediate .
The "Why": Mechanistic Causality
The molecule contains two functional groups that dictate its disposal logic:
Nitrile Group (-C≡N): Under standard conditions, this is relatively stable. However, in the presence of strong acids (
) and water, the nitrile undergoes hydrolysis. While complete hydrolysis leads to the carboxylic acid, the intermediate step or side reactions in complex waste mixtures can liberate free cyanide (), which immediately protonates to form HCN gas.
Hydroxy-Imidazole Core: The hydroxy group at the 4-position (tautomeric with the keto-form) renders the molecule amphoteric. It is soluble in basic solutions (forming the salt). Therefore, maintaining an alkaline pH (>10) stabilizes the molecule and prevents HCN volatilization.
Soluble in NaOH. Keep waste streams Basic (pH > 10).
Physical State
Solid (Crystalline Powder)
Dust hazard.[1] Use N95/P100 respiratory protection.
EPA Waste Characteristic
D003 (Reactive)
Capable of generating toxic gases under acidic conditions.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
For expired reagents, recrystallization mother liquors, or spill cleanup materials.
Segregation: Isolate from all other waste streams. Do not place in general "Solid Organic" bins if those bins contain acidic solid residues (e.g., silica gel with acid traces).
Containerization:
Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
Double-bag the solid in 6-mil polyethylene bags before placing it in the jar.
For reaction mixtures or HPLC effluents containing the compound.
pH Verification (The Self-Validating Step):
Before adding to any waste container, dip a pH strip into your solution.
Requirement: pH must be
10.
Action: If pH < 10, slowly add 1M NaOH or saturated Sodium Bicarbonate until pH
10. This ensures any free cyanide remains as the non-volatile ion rather than HCN gas.
Solvent Compatibility:
Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix halogenated solvents if your facility requires separation).
Preferred Stream: "Basic Organic Waste" or "Cyanide-Bearing Aqueous Waste" (depending on water content).
Accumulation:
Store in a dedicated carboy labeled "BASIC ORGANIC WASTE - CONTAINS NITRILES."
Never fill the container >90% full to allow for thermal expansion.
Waste Stream Management & Visualization
The following decision tree illustrates the logical flow for disposing of 4-hydroxy-1H-imidazole-5-carbonitrile. This workflow is designed to prevent the accidental formation of HCN.
Figure 1: Logic flow for the safe disposal of imidazole carbonitriles, emphasizing pH control to mitigate cyanide risk.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
Evacuate: If the quantity is large (>10g) or if you suspect acid contact, evacuate the lab immediately.
PPE: Don double nitrile gloves, lab coat, goggles, and a NIOSH-approved respirator (N95 or P100) to prevent inhalation of dust.
Neutralization (Deactivation):
Do NOT use standard acid spill kits.
Cover the spill with a Basic Absorbent (e.g., Sodium Carbonate/Soda Ash) or a commercial solvent absorbent.
Rationale: The basic absorbent ensures that if the waste contacts moisture, the local pH remains high, preventing HCN formation.
Cleanup: Scoop material into a disposal container (as described in Section 3A). Wipe the area with a 1% Sodium Hydroxide solution, followed by water.
Regulatory & Compliance Notes
EPA Waste Code: While 4-hydroxy-1H-imidazole-5-carbonitrile is not explicitly listed by name on the P-list or U-list, it should be characterized as D003 (Reactive) if it is capable of generating toxic gases, vapors, or fumes when mixed with water or weak acids [1].
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility. The nitrogen content requires incinerators equipped with scrubbers to manage
emissions.
References
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole-4-carbonitrile derivatives. (General Nitrile Safety).[1][2] Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-hydroxy-1H-imidazole-5-carbonitrile
Hazard Assessment: Understanding the Risks Given its structure as a hydroxylated imidazole with a nitrile group, we must anticipate a hazard profile that includes potential acute toxicity, as well as skin and eye irritat...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
Given its structure as a hydroxylated imidazole with a nitrile group, we must anticipate a hazard profile that includes potential acute toxicity, as well as skin and eye irritation.[5][6] The nitrile functional group warrants particular caution due to the potential for release of hydrogen cyanide under acidic or high-temperature conditions.
Anticipated Hazard Profile:
Hazard Class
Category
Potential Health Effect
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3/4 (Anticipated)
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-hydroxy-1H-imidazole-5-carbonitrile. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step based on the compound's anticipated hazards.
Engineering Controls: Containing the Hazard
All handling of 4-hydroxy-1H-imidazole-5-carbonitrile, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] The fume hood provides a controlled environment that protects the user from harmful vapors and dust.[10]
Eye and Face Protection: Shielding from Splashes and Particles
Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[12] Given the potential for serious eye damage, a full-face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[13]
Hand Protection: The Right Glove for the Job
Disposable nitrile gloves are the recommended choice for handling this compound, offering good resistance to a range of chemicals.[12][13][14] It is crucial to remember that thin nitrile gloves provide splash protection and should be changed immediately upon contamination.[14] Always inspect gloves for any signs of degradation or punctures before use.[12] After handling, remove gloves using the proper technique to avoid cross-contamination and wash your hands thoroughly.[14]
Body Protection: A Barrier Against Contamination
A buttoned, long-sleeved laboratory coat is the minimum requirement for body protection.[10][12] For procedures with a higher risk of contamination, a chemically resistant apron or suit should be considered. Ensure that your everyday attire includes long pants and closed-toe shoes to protect your skin from potential exposure.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Pre-Handling Checklist
Review the Safety Information: Familiarize yourself with the potential hazards of similar compounds.[11]
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[10]
Assemble and Inspect PPE: Gather all necessary PPE and check for any defects.[12]
Prepare Your Workspace: Keep the work area clean and uncluttered. Ensure that an appropriate spill kit is readily accessible.[11]
Handling Procedure
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[2] Use a spatula or other appropriate tools to minimize the generation of airborne particles.
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid direct contact with the solution and be mindful of potential splashes.
Heating: If heating is required, do so in a well-ventilated area, preferably within the fume hood, and monitor the process closely.
Post-Handling: Decontaminate all surfaces and equipment after use.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of 4-hydroxy-1H-imidazole-5-carbonitrile.
Waste Segregation and Collection
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[12]
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.[12]
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Labeling and Storage
All waste containers must be labeled with a "Hazardous Waste" label that clearly identifies the contents.[12] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[12]
Final Disposal
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12] Never dispose of this chemical down the drain or in the regular trash.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 4-hydroxy-1H-imidazole-5-carbonitrile.
Caption: Safe Handling and Disposal Workflow.
References
Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]
University of Washington. Imidazole. Available from: [Link]
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Available from: [Link]
ChemSupply Australia. Safety Data Sheet IMIDAZOLE. Available from: [Link]